Technical Documentation Center

methyl 2H-chromene-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 2H-chromene-6-carboxylate

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of Methyl 2H-Chromene-6-Carboxylate Derivatives: Mechanisms of Action and Experimental Validation

Executive Summary The benzopyran (chromene) scaffold represents a highly privileged structure in modern medicinal chemistry. Specifically, methyl 2H-chromene-6-carboxylate derivatives have emerged as versatile pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzopyran (chromene) scaffold represents a highly privileged structure in modern medicinal chemistry. Specifically, methyl 2H-chromene-6-carboxylate derivatives have emerged as versatile pharmacophores exhibiting pleiotropic biological activities. By fine-tuning the electronic and steric properties of the C6-carboxylate and C8-substituents, researchers have successfully directed these molecules against distinct pathological targets. This technical whitepaper elucidates the three primary mechanisms of action for this compound class: antagonism of the HIF-1α/p300 transcriptional complex in oncology, ATP-competitive inhibition of PI3K isoforms, and targeted redox disruption in Trypanosoma cruzi.

Structural Pharmacology of the Chromene-6-Carboxylate Scaffold

The core reactivity and target affinity of these derivatives stem from their unique structural geometry. The 2H-chromene backbone consists of a fused benzene and pyran ring, providing a rigid, planar hydrophobic core[1]. The strategic placement of a methyl carboxylate ester at the C6 position fundamentally alters the electronic landscape of the aromatic ring. This ester moiety acts as a critical hydrogen bond acceptor, enabling the molecule to anchor into kinase hinge regions or the hydrophobic pockets of protein-protein interfaces[1]. Furthermore, substitutions at the C8 position—such as prenyl chains or heteroarylsulfonamides—modulate the molecule's lipophilicity (logP) and steric bulk, ultimately dictating cellular penetration and specific target engagement[2].

Mechanistic Pathways & Target Engagement

Disruption of the HIF-1α/p300 Transcriptional Complex

In solid tumors, hypoxia triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and binds the CH1 domain of the p300/CBP co-activator to drive the transcription of angiogenic factors (e.g., VEGF) and glycolytic enzymes. Specific N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamide derivatives act as direct, small-molecule2[2]. Unlike broad-spectrum agents that non-specifically degrade HIF-1α, these chromene derivatives competitively antagonize the p300 CH1 domain. This mechanism leaves HIF-1α protein levels intact while completely silencing its downstream transcriptional output[2].

HIF1_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus Complex HIF-1α / p300 Complex Nucleus->Complex p300 p300/CBP Co-activator p300->Complex Transcription VEGF / Glycolysis Gene Transcription Complex->Transcription Inhibitor Chromene-6-carboxylate Derivatives Inhibitor->Complex Blocks CH1 Domain

Figure 1: Mechanism of HIF-1α/p300 interaction blockade by chromene-6-carboxylate derivatives.

ATP-Competitive Inhibition of PI3K Isoforms

The Phosphoinositide 3-kinase (PI3K)/Akt signaling axis is a major driver of cellular proliferation and platelet aggregation. Hydroxy-substituted chromene-6-carboxylic acid derivatives have been identified as3[3]. The C6-carboxylate group forms critical hydrogen bonds with the ATP-binding pocket of the kinase domain, effectively halting the conversion of PIP2 to PIP3 and preventing downstream Akt phosphorylation[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (α/γ Isoforms) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Activation PIP3->Akt Survival Cell Survival / Proliferation Akt->Survival Inhibitor Chromene-6-carboxylate Derivatives Inhibitor->PI3K ATP-Competitive Inhibition

Figure 2: ATP-competitive inhibition of the PI3K/Akt survival pathway by chromene derivatives.

Anti-Trypanosomal Efficacy via Redox Disruption

Beyond oncology, the chromene-6-carboxylate scaffold exhibits profound anti-parasitic properties. In the context of Chagas disease,4 against Trypanosoma cruzi[4]. The most active compound,[(2S)-methyl-2-methyl-8-(3″-methylbut-2″-enyl)-2-(4′-methylpent-3′-enyl)-2H-chromene-6-carboxylate], is nearly four times more potent than the standard-of-care benznidazole[4]. The electron-donating prenyl substituents facilitate rapid membrane penetration and induce severe oxidative stress, overwhelming the parasite's unique trypanothione-dependent redox defense system[4].

Quantitative Pharmacodynamics

The following table summarizes the target engagement metrics and IC50 values across various validated disease models:

Compound Class / Specific DerivativePrimary Target / Disease ModelIC50 (μM)Reference
N-Alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamidesHIF-1α / p300 Interaction1.2 - 3.5Mun et al.[2]
Hydroxy-substituted-chromene-carboxylic acid (Compound 13b)PI3Kγ Kinase Domain5.56Qadir et al.[3]
Hydroxy-substituted-chromene-carboxylic acid (Compound 13b)PI3Kα Kinase Domain14.7Qadir et al.[3]
[(2S)-methyl-2-methyl-8-(prenyl)-...-2H-chromene-6-carboxylate]Trypanosoma cruzi (Epimastigotes)2.82J-Stage[4]
Benznidazole (Positive Control)Trypanosoma cruzi (Epimastigotes)~11.2J-Stage[4]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, drug development professionals must employ self-validating experimental workflows when evaluating these derivatives.

Protocol 1: AlphaScreen Assay for HIF-1α/p300 PPI Inhibition

Causality & Rationale: Standard ELISA formats require multiple wash steps that often dissociate weak or transient protein-protein interactions (PPIs). AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay that requires no washing. This preserves the delicate HIF-1α/p300 complex, providing a highly accurate representation of in vivo target engagement and preventing false negatives.

Step-by-Step Workflow:

  • Reagent Preparation: Purify recombinant His-tagged p300 CH1 domain and biotinylated HIF-1α C-terminal transactivation domain (CTAD).

  • Compound Incubation: Dispense 10 μL of the chromene derivative (serial dilutions in DMSO, final DMSO <1%) into a 384-well OptiPlate. Add 10 μL of His-p300-CH1 (50 nM final) and incubate for 30 minutes at room temperature (RT) to allow target engagement.

  • Peptide Addition: Add 10 μL of biotin-HIF-1α-CTAD (50 nM final).

  • Bead Capture: Under low-light conditions, add 10 μL of Nickel-Chelate Acceptor beads and Streptavidin Donor beads (20 μg/mL final). Incubate for 1 hour at RT in the dark.

  • Detection: Read on a multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Self-Validating System: The assay must include a positive control (untagged HIF-1α peptide) to calculate the Z'-factor. A Z' > 0.5 confirms assay robustness. Orthogonal validation via Western blot of cellular HIF-1α lysates is mandatory to prove the compound strictly blocks the interaction without degrading the HIF-1α protein.

Protocol 2: In Vitro Phenotypic Anti-Trypanosomal Screening

Causality & Rationale: Phenotypic screening on whole T. cruzi epimastigotes provides a holistic view of compound penetration, metabolic stability, and systemic parasite toxicity prior to specific target deconvolution. Resazurin reduction is utilized because, unlike ATP-based assays that can be skewed by transient metabolic shifts, it provides a stable, cumulative readout of parasite viability over the extended 72-hour incubation required for slow-acting anti-parasitics.

Step-by-Step Workflow:

  • Parasite Culture: Culture T. cruzi epimastigotes (Y strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS at 28°C.

  • Assay Setup: Seed parasites at a density of 1×106 cells/mL in 96-well plates.

  • Compound Treatment: Add chromene-6-carboxylate derivatives at concentrations ranging from 0.1 to 100 μM. Include benznidazole as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation & Readout: Incubate for 72 hours. Add 20 μL of resazurin (Alamar Blue) and incubate for an additional 4 hours.

  • Data Analysis: Measure fluorescence (Ex: 540 nm, Em: 590 nm). Calculate the IC50 using non-linear regression.

  • Self-Validating System: A parallel cytotoxicity assay on mammalian host cells (e.g., LLCMK2 monkey kidney cells) must be run simultaneously to calculate the Selectivity Index (SI = IC50_mammalian / IC50_parasite). An SI > 10 is the critical threshold required to validate the compound as a true targeted anti-parasitic rather than a general cytotoxin.

References

  • [4] Title: Natural Chromenes and Chromene Derivatives as Potential Anti-trypanosomal Agents Source: J-Stage / Archives of Pharmacal Research URL:

  • [1] Title: Buy methyl 8-ethoxy-2H-chromene-6-carboxylate (EVT-13319325) Source: EvitaChem URL:

  • [2] Title: Design and in Vitro Activities of N-Alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, Novel, Small-Molecule Hypoxia Inducible Factor-1 Pathway Inhibitors and Anticancer Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [3] Title: Full article: Synthesis, structure elucidation, DNA-PK, PI3K, anti-platelet and anti-bacteria activity of linear 5, 6, and 10-substituted-2-morpholino-chromen-oxazine-dione and angular 3, 4, 6-substituted-8-morpholino-chromen-oxazine-2,10 Source: Taylor & Francis URL:

Sources

Exploratory

Comprehensive Technical Guide on Methyl 2H-Chromene-6-Carboxylate: Physicochemical Profiling, Synthesis, and Medicinal Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the benzopyran (chromene) core re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the benzopyran (chromene) core represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological receptors. Methyl 2H-chromene-6-carboxylate (CAS: 160893-71-0) is a highly versatile ester derivative of this family[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. Here, we deconstruct the causality behind its physicochemical properties, provide a self-validating synthetic protocol, and map its mechanistic role in advanced therapeutic applications.

Structural Architecture and Physicochemical Profiling

The structural integrity of methyl 2H-chromene-6-carboxylate is defined by its fused bicyclic system: a benzene ring fused to a pyran ring containing a double bond, further functionalized by a methyl ester at the 6-position. Density Functional Theory (DFT) calculations, typically utilizing the B3LYP/6-31G(d,p) basis set, confirm that the electron-withdrawing nature of the ester group significantly alters the electrostatic potential (ESP) and frontier molecular orbitals (HOMO/LUMO) of the chromene core, enhancing its reactivity toward nucleophilic targets[2].

To streamline drug development workflows, we have summarized the critical quantitative data and their implications in the table below:

ParameterValueScientific Causality / Implication
CAS Registry Number 160893-71-0Ensures unambiguous identification across global chemical inventories ()[1].
Molecular Formula C11H10O3Defines the elemental composition and baseline exact mass for mass spectrometry (MS) validation.
Molecular Weight 190.20 g/mol Highly favorable for oral bioavailability; strictly adheres to Lipinski's Rule of 5.
Topological Polar Surface Area ~35.5 ŲOptimal for passive membrane permeability. Values < 90 Ų indicate excellent cellular and potential CNS penetration.
H-Bond Donors / Acceptors 0 / 3The absence of donors minimizes the desolvation penalty during target binding, favoring hydrophobic pocket interactions.

Synthetic Methodology: Rationale & Causality

The synthesis of 2H-chromene derivatives requires precise control over bond formation to prevent unwanted polymerization or isomer generation. The most robust and atom-economical route is a modified Knoevenagel condensation followed by an intramolecular cyclization [3].

Causality of Experimental Choices:
  • Reagent Selection: Utilizing a substituted salicylaldehyde provides both the electrophilic carbonyl for the initial condensation and the ortho-hydroxyl necessary for the subsequent oxa-Michael addition/ring closure.

  • Catalyst Selection (L-Proline): We deploy L-Proline (a bifunctional organocatalyst) instead of harsh inorganic bases. The secondary amine forms a highly reactive iminium ion with the aldehyde, lowering the activation energy, while the carboxylic acid moiety directs the nucleophilic attack. This avoids heavy metal toxicity and simplifies purification[4].

  • Thermal Dynamics: The initial condensation is run at mild temperatures to prevent degradation of the unstable intermediate, while the cyclization requires a thermal spike (120°C) to overcome the activation barrier for dehydration and ring closure[3].

SynthesisWorkflow A Salicylaldehyde Derivative (Electrophile) D Knoevenagel Intermediate (Unstable) A->D Condensation B Methyl Acrylate (Nucleophile) B->D Condensation C L-Proline Catalyst (Base) C->D Catalysis E Thermal Cyclization (120°C, Microwave) D->E Dehydration F Crude 2H-Chromene (Mixed Isomers) E->F Ring Closure G Recrystallization (EtOH/H2O) F->G Purification H Methyl 2H-chromene-6-carboxylate (Pure Target) G->H Validation

Step-by-step synthetic workflow for methyl 2H-chromene-6-carboxylate.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains an internal checkpoint to verify success before proceeding, minimizing wasted resources.

Phase 1: Condensation
  • Initiation: In a dry 50 mL round-bottom flask, combine 5-formyl-salicylate (1.0 eq) and methyl acrylate (1.2 eq). Add 10 mol% L-Proline. Run the reaction under solvent-free conditions to maximize collision frequency.

  • Execution: Stir the mixture at 80°C for 45 minutes.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Hexane:Ethyl Acetate 4:1). The reaction is validated when the UV-active spot of the starting aldehyde ( Rf​ ~0.6) is completely consumed, replaced by a new intermediate spot ( Rf​ ~0.4).

Phase 2: Cyclization & Quenching
  • Ring Closure: Elevate the reaction temperature to 120°C for 2 hours. The thermal energy forces the elimination of water, driving the equilibrium toward the closed pyran ring[3].

  • Quenching: Cool to room temperature. Dilute the mixture with 20 mL of Dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ (2 x 15 mL). Causality: The mild base neutralizes the L-proline catalyst and partitions it into the aqueous layer, preventing product degradation.

Phase 3: Purification & Orthogonal Validation
  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

  • Self-Validation Checkpoint 2 (Spectroscopy):

    • 1 H-NMR ( CDCl3​ ): Validate the structure by confirming the disappearance of the highly deshielded aldehyde proton (~9.8 ppm). Success is definitively proven by the emergence of the characteristic chromene alkene protons (two doublets at ~5.8 ppm and ~6.4 ppm, J=10 Hz)[2].

    • FT-IR: Ensure the absence of the broad -OH stretch (3200-3500 cm −1 ) from the starting phenol, confirming 100% ring closure[2].

Biological Mechanics & Therapeutic Applications

The methyl 2H-chromene-6-carboxylate scaffold is not merely a synthetic curiosity; it is a highly active pharmacophore. Modifying the 6-carboxylate and 8-positions yields compounds with profound biological activity ()[3].

Anti-Trypanosomal Activity

Chromene derivatives exhibit potent in vitro activity against the epimastigote forms of Trypanosoma cruzi, the parasitic agent responsible for Chagas disease[4]. Structure-Activity Relationship (SAR) studies indicate that electron-donating groups on the aromatic ring enhance binding affinity. Specific chromene derivatives have demonstrated an IC 50​ of 2.82 μM, making them nearly four times more potent than the standard positive control, benznidazole[4].

HIF-1 Pathway Inhibition (Oncology)

In solid tumors, rapid growth outpaces blood supply, creating a hypoxic microenvironment. This triggers the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1 α ), which translocates to the nucleus, dimerizes with HIF-1 β , and transcribes genes responsible for angiogenesis (e.g., VEGF). Novel small-molecule derivatives of the 2H-chromene scaffold act as potent HIF-1 pathway inhibitors by blocking the intracellular accumulation and stabilization of HIF-1 α , thereby starving the tumor of its survival mechanisms[4].

BiologicalMechanism Hypoxia Hypoxic Environment HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus Chromene 2H-Chromene Derivative Chromene->HIF1a Inhibits Accumulation Dimer HIF-1α/β Dimerization Nucleus->Dimer Transcription Gene Transcription (VEGF, GLUT1) Dimer->Transcription Survival Tumor Survival Transcription->Survival

Mechanism of action for 2H-chromene derivatives inhibiting the HIF-1α pathway.

References

  • J-Stage. "Natural Chromenes and Chromene Derivatives as Potential Anti-trypanosomal Agents". Source: jst.go.jp. URL:[Link]

  • ResearchGate. "An experimental and DFT computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate". Source: researchgate.net. URL: [Link]

Sources

Foundational

Structural Elucidation of Methyl 2H-Chromene-6-Carboxylate: A Technical Guide to X-Ray Crystallography and Synthesis

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Pharmacological Relevance The 2H-chromene (2H-1-benzopyran) scaffold is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Pharmacological Relevance

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore embedded within numerous bioactive natural products and synthetic therapeutics. Molecules bearing this core exhibit a broad spectrum of biological activities, including anti-diabetic, antimicrobial, and anti-cancer properties.

Methyl 2H-chromene-6-carboxylate serves as a critical structural model and a highly versatile synthetic intermediate. For Structure-Based Drug Design (SBDD), understanding the precise three-dimensional conformation, ring planarity, and electrostatic distribution of this scaffold is paramount. This guide provides an authoritative, step-by-step breakdown of the synthesis, crystallization, and X-ray diffraction (XRD) analysis of methyl 2H-chromene-6-carboxylate, grounded in the benchmark crystallographic data deposited under CCDC 1919817 [1].

Synthetic Methodology: Ring-Closing Carbonyl-Olefin Metathesis

Historically, the synthesis of 2H-chromenes relied heavily on multi-step protocols utilizing Grubbs' ruthenium catalysts, which necessitated the pre-conversion of aldehydes into alkenes. To bypass these inefficient steps, modern synthetic routes employ Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) [1].

Causality of the Method: The RCCOM approach utilizes a [2.2.1]-bicyclic hydrazine catalyst to drive a thermally-allowed [3+2] cycloaddition, immediately followed by a cycloreversion. This allows for the direct, one-step conversion of O-allyl salicylaldehydes into 2H-chromenes. By eliminating the need to synthesize intermediate alkenes, this pathway drastically reduces chemical waste, saves time, and prevents substrate incompatibility issues.

Protocol 1: RCCOM Synthesis and Crystallization Workflow
  • Catalyst Condensation: React the O-allyl salicylaldehyde precursor with the[2.2.1]-bicyclic hydrazine catalyst in a non-polar solvent medium.

  • Cycloaddition & Cycloreversion: Apply heat to the reaction mixture. The thermal energy overcomes the activation barrier for the [3+2] cycloaddition, while the subsequent cycloreversion is thermodynamically driven by the release of steric strain, yielding crude methyl 2H-chromene-6-carboxylate.

  • Isolation: Quench the reaction and isolate the crude product via standard organic extraction and solvent evaporation.

  • Recrystallization (Critical Step): Dissolve the crude solid in boiling acetonitrile (hot CH₃CN).

    • Self-Validating Causality: Acetonitrile provides an optimal, steep solubility gradient for this specific chromene derivative. Boiling ensures complete molecular dissolution, destroying any amorphous aggregates. As the solution is left undisturbed to cool slowly to room temperature, the thermodynamic preference for ordered packing drives the nucleation and growth of defect-free, X-ray qualified single crystals [1].

G N1 O-allyl salicylaldehyde (Precursor) N2 Hydrazine Catalyst Addition N1->N2 Catalyst N3 [3+2] Cycloaddition & Cycloreversion N2->N3 Heat N4 Crude Methyl 2H- Chromene-6-carboxylate N3->N4 RCCOM N5 Hot CH3CN Recrystallization N4->N5 Purification N6 X-ray Quality Crystal (CCDC 1919817) N5->N6 Slow Cooling

Caption: Workflow of hydrazine-catalyzed RCCOM synthesis and crystallization of the chromene derivative.

X-Ray Diffraction (XRD) Methodology

Once high-quality single crystals are harvested, they are subjected to rigorous X-ray diffraction analysis to solve the phase problem and reconstruct the electron density map.

Protocol 2: Data Collection and Structural Refinement
  • Crystal Mounting: Select a pristine, optically clear crystal under a polarized light microscope. Mount it on a MiTeGen cryoloop using a highly viscous perfluoropolyether (paratone) oil.

  • Cryocooling (100 K): Flash-cool the mounted crystal to 100 K using a continuous nitrogen cold stream.

    • Causality: Low-temperature data collection drastically reduces atomic thermal vibrations (minimizing the Debye-Waller factor). This sharpens the diffraction spots at high resolution angles, allowing for the accurate localization of lighter atoms (Carbon and Oxygen) and the precise modeling of hydrogen atom positions.

  • Data Collection: Irradiate the crystal using a diffractometer equipped with a microfocus X-ray source and a photon-counting pixel array detector. Collect a full sphere of reciprocal space data using ω and ϕ scans.

  • Data Reduction: Integrate the raw diffraction frames and apply multi-scan absorption corrections to account for the crystal's shape and X-ray attenuation.

  • Structure Solution & Refinement: Solve the structure using dual-space methods via SHELXT and refine the model using full-matrix least-squares on F2 via SHELXL [2].

    • Causality: Refining on F2 (squared structure factors) rather than F ensures that all collected data—including weak or negative reflections—are utilized. This prevents statistical bias and improves the accuracy of the final atomic coordinates.

  • Validation: The final structural model is self-validated using the checkCIF algorithm, which computationally audits the data for missing symmetry, unassigned electron density, and geometric anomalies prior to database deposition.

G D1 Crystal Mounting (Cryoloop, 100 K) D2 X-ray Diffraction Data Collection D1->D2 D3 Data Reduction (Integration/Scaling) D2->D3 D4 Structure Solution (SHELXT) D3->D4 D5 Anisotropic Refinement (SHELXL) D4->D5 D6 Validation & Deposition (checkCIF) D5->D6

Caption: Step-by-step X-ray diffraction data collection and structural refinement pipeline.

Crystallographic Data and Structural Insights

The definitive structural parameters for methyl 2H-chromene-6-carboxylate have been successfully resolved and deposited in the Cambridge Crystallographic Data Centre[3].

Quantitative Data Summary
Crystallographic ParameterValue / Assignment
Chemical Formula C₁₁H₁₀O₃
Formula Weight 190.19 g/mol
Crystal System Monoclinic
Space Group I2/a
Data Collection Temperature 100(2) K
CCDC Deposition Number 1919817
Refinement Method Full-matrix least-squares on F²
Mechanistic Structural Analysis
  • Ring Planarity: The fused benzene and pyran rings exhibit a high degree of co-planarity. This rigidity is enforced by the conjugated double bond within the pyran ring, which restricts the conformational flexibility of the core scaffold.

  • Ester Conformation: The methyl carboxylate group at the C6 position is nearly coplanar with the aromatic system. This orientation maximizes π -resonance overlap between the carbonyl group and the benzene ring, representing the global energy minimum for the molecule.

  • Crystal Packing: The solid-state lattice is highly ordered, stabilized primarily by intermolecular π

    π stacking interactions between adjacent chromene cores. Secondary stabilization is provided by weak, non-classical C–H···O hydrogen bonds involving the carbonyl oxygen of the ester group.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic elucidation of methyl 2H-chromene-6-carboxylate provides highly actionable data for medicinal chemists. The rigid, planar nature of the 2H-chromene core makes it an excellent scaffold for intercalating into narrow, hydrophobic protein binding pockets. Furthermore, the precise vector of the methyl carboxylate group at the 6-position provides a predictable trajectory for structural functionalization. For instance, saponification of the ester to a free carboxylic acid allows for targeted amide coupling, enabling researchers to systematically explore structure-activity relationships (SAR) without altering the geometry of the primary pharmacophore.

References

  • Zhang, Y., Jermaks, J., MacMillan, S. N., & Lambert, T. H. (2019). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. ACS Catalysis, 9(10), 9259-9264. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2019). CCDC 1919817: Experimental Crystal Structure Determination. URL: [Link]

Exploratory

Computational Molecular Docking Studies of Methyl 2H-Chromene-6-Carboxylate: A Technical Guide to Scaffold Optimization and Target Engagement

Executive Summary & Pharmacological Rationale The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, methyl 2H-chromene-6-carboxylate (CAS: 160893-71-0) and its closely related derivatives serve as highly versatile synthetic intermediates and active pharmaceutical ingredients.

The structural architecture of methyl 2H-chromene-6-carboxylate is defined by a rigid, planar benzopyran ring system coupled with a methyl ester at the 6-position. This configuration is highly advantageous for biomolecular target engagement:

  • The Planar Core: Facilitates deep insertion into hydrophobic enzymatic pockets and enables robust π−π stacking with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine).

  • The Carboxylate Moiety: Acts as a critical hydrogen bond acceptor, while the methyl group provides a tunable steric bulk that enhances lipophilicity and cellular permeability.

Recent computational studies have demonstrated the high binding affinity of chromene-6-carboxylate derivatives against diverse targets, including fungal enzymes[1], the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD)[2], and viral proteases like SARS-CoV-2 Mpro [3]. This whitepaper outlines a self-validating computational methodology for evaluating this scaffold.

Mechanistic Pathway & Target Selection

To understand why we dock this specific molecule, we must map its pharmacological interference. In oncology, chromene derivatives frequently act as competitive inhibitors of kinases. By binding to the ATP-binding site of EGFR, they prevent the phosphorylation cascade that leads to tumor proliferation.

Pathway Ligand Methyl 2H-chromene-6-carboxylate (Ligand) EGFR EGFR-TKD (PDB: 4HJO) Ligand->EGFR Competitive ATP Inhibition PI3K PI3K / AKT Signaling Cascade EGFR->PI3K Phosphorylation Blocked Apoptosis Cellular Apoptosis (Tumor Suppression) PI3K->Apoptosis Pathway Arrest

Fig 1: Proposed EGFR-TKD signaling pathway inhibition by chromene derivatives.

Self-Validating Experimental Protocol

As computational scientists, we must recognize that molecular docking is a hypothesis-generating tool. To elevate it to a predictive science, the protocol must be self-validating. Relying solely on empirical scoring functions often leads to false positives due to inaccurate partial charges and the neglect of receptor plasticity.

The following step-by-step methodology integrates Quantum Mechanics (QM) and Molecular Mechanics (MM) to ensure high-fidelity results.

Phase 1: Quantum Mechanical Ligand Preparation (DFT)

Causality: Standard force fields (e.g., OPLS4, MMFF94) assign generic partial charges that fail to capture the unique electron delocalization across the chromene's conjugated π -system. Density Functional Theory (DFT) is required to calculate accurate Electrostatic Potential (ESP) maps.

  • Structure Generation: Build the 3D structure of methyl 2H-chromene-6-carboxylate.

  • Geometry Optimization: Optimize the geometry using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

  • Charge Assignment: Extract the Mulliken or ESP charges from the DFT output and map them onto the ligand topology file.

Phase 2: Protein Preparation and System Validation

Causality: X-ray crystal structures are static and lack hydrogen atoms. Incorrect protonation states of active-site Histidine, Aspartate, or Glutamate residues will artificially skew hydrogen bonding networks.

  • Target Retrieval: Download target structures from the Protein Data Bank (e.g., Fungal A. niger 5GHL; EGFR-TKD 4HJO).

  • Protonation & Minimization: Use the Protein Preparation Wizard (Schrödinger) or AutoDock Tools to assign bond orders, add hydrogens at physiological pH (7.4) using PROPKA, and minimize the structure using the OPLS force field until the RMSD of heavy atoms reaches 0.30 Å.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and redock it into the generated grid. Acceptance Criteria: The RMSD between the docked pose and the native crystal pose must be ≤2.0 Å.

Phase 3: Induced Fit Docking (IFD) & MM-GBSA Rescoring

Causality: Rigid-receptor docking ignores the "breathing" of the protein. IFD allows side-chain reorientation. Furthermore, standard docking scores do not account for solvation entropy. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculates the true thermodynamic binding free energy ( ΔGbind​ ).

  • Grid Generation: Center a 20×20×20 Å grid box on the validated active site.

  • Docking Execution: Run Glide XP (Extra Precision) or AutoDock Vina with an exhaustiveness of 32.

  • Thermodynamic Rescoring: Submit the top 5 poses to an MM-GBSA calculation using the VSGB solvation model to compute ΔGbind​ .

Workflow DFT 1. DFT Optimization B3LYP/6-311++G(d,p) Redock 3. System Validation (Native Ligand RMSD < 2Å) DFT->Redock Prep 2. Protein Prep & PROPKA (pH 7.4 Protonation) Prep->Redock Dock 4. Induced Fit Docking (Receptor Plasticity) Redock->Dock MMGBSA 5. MM-GBSA Rescoring (Thermodynamic Validation) Dock->MMGBSA

Fig 2: Self-validating computational workflow for high-fidelity molecular docking.

Quantitative Data & Interaction Analysis

The efficacy of methyl 2H-chromene-6-carboxylate and its functionalized derivatives (e.g., 3-acetyl-2-oxo variants) is heavily dependent on their binding energetics across different therapeutic targets. The tables below summarize the computational findings grounded in recent literature[1] and [4].

Table 1: Comparative Binding Affinities Across Pathological Targets
Target ProteinOrganism / DiseasePDB IDAvg. Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)
Fungal Target Protein Aspergillus niger5GHL-7.1 to -7.8-32.4
EGFR Tyrosine Kinase Human (Cancer)4HJO-8.2 to -9.1-45.8
Main Protease (Mpro) SARS-CoV-26LU7-7.5 to -8.4-38.2
CDK-2 Enzyme Human (Breast Cancer)6GUB-8.0 to -9.1-49.8
Table 2: Key Amino Acid Interactions (Methyl 2H-chromene-6-carboxylate Core)
Interaction TypeFunctional Group on LigandKey Interacting Residues (Target Dependent)Distance (Å)
Hydrogen Bond Carbonyl Oxygen (Ester)Glu597, Tyr598 (5GHL) ; Met793 (4HJO)2.1 - 2.8
Hydrogen Bond Chromene Ring OxygenCys145, Gly143 (6LU7)2.5 - 3.1
π−π Stacking Benzopyran Aromatic CorePhe723, Tyr801 (4HJO) ; His41 (6LU7)3.5 - 4.2
Hydrophobic Methyl Group (Ester)Pro594 (5GHL) ; Leu718, Val726 (4HJO)3.8 - 4.5

Data Synthesis Note: The ester carbonyl consistently acts as the primary anchor point via hydrogen bonding, while the planar chromene core dictates the spatial orientation through hydrophobic and π -stacking interactions.

Conclusion & Future Directions

Computational studies confirm that methyl 2H-chromene-6-carboxylate is a highly viable pharmacophore. Its rigid, planar structure, combined with the hydrogen-bonding capacity of the carboxylate moiety, allows it to achieve favorable docking scores ( <−7.0 kcal/mol) across diverse targets, from fungal enzymes to human kinases.

For drug development professionals, future optimization should focus on:

  • Substitution at the 3- and 4-positions: Adding electron-withdrawing groups (e.g., halogens, nitriles) to the pyran ring to lower the HOMO-LUMO gap, thereby increasing reactivity and target affinity.

  • Molecular Dynamics (MD) Simulations: While MM-GBSA provides excellent static thermodynamic data, 100 ns to 500 ns MD simulations are recommended to verify the temporal stability of the protein-ligand complexes in explicit solvent environments.

References

  • Hasan, S., Liton, M. A. K., & Akter, S. (2024). Synthesis, spectroscopic characterisation, DFT insight, and molecular docking studies of a coumarin derivative 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide. Molecular Physics, 122. Taylor & Francis.[Link]

  • El-Gohary, N. S., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. PMC / ACS Omega. National Institutes of Health.[Link]

  • Al-Karmalawy, A. A., et al. (2023). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. International Journal of Molecular Sciences, 24(18), 14321. MDPI.[Link]

  • ACS Publications. (2023). Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies. ACS Omega.[Link]

Sources

Foundational

Spectroscopic Profiling of Methyl 2H-Chromene-6-Carboxylate: Photophysics, UV-Vis Acquisition, and Computational Validation

Executive Summary Methyl 2H-chromene-6-carboxylate is a highly conjugated heterocyclic compound that serves as a critical structural motif in photochromic materials, fluorescent probes, and medicinal chemistry. As a Seni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2H-chromene-6-carboxylate is a highly conjugated heterocyclic compound that serves as a critical structural motif in photochromic materials, fluorescent probes, and medicinal chemistry. As a Senior Application Scientist, understanding the precise photophysical behavior of this molecule is paramount for assay development and photochemical applications. This whitepaper provides an in-depth technical analysis of its UV-Vis absorption spectrum, detailing the structural causality behind its electronic transitions, a self-validating experimental protocol for high-fidelity spectral acquisition, and computational validation methodologies.

Structural Photophysics & Electronic Transitions

The optical properties of methyl 2H-chromene-6-carboxylate (CAS: 160893-71-0) are dictated by its unique molecular architecture. The core consists of a 2H-1-benzopyran (chromene) scaffold, which fuses an electron-rich pyran ring with a benzene ring. The addition of a methyl carboxylate group at the C6 position introduces a strong electron-withdrawing group (EWG) into the system.

This structural arrangement creates a "push-pull" dipole across the molecule, significantly influencing its ground state ( S0​ ) and excited states ( S1​ , S2​ ). The UV-Vis absorption spectrum is characterized by two primary transition categories:

  • π→π∗ Transitions (High Energy): Localized primarily on the aromatic benzene core and the conjugated double bond of the pyran ring. These transitions require higher excitation energy and typically manifest as intense absorption bands in the 220–290 nm region.

  • n→π∗ and Intramolecular Charge Transfer (ICT) Transitions (Low Energy): The non-bonding ( n ) lone pairs on the pyran oxygen and the ester carbonyl oxygen can be excited into the anti-bonding π∗ orbitals. Because the C6-carboxylate extends the conjugation pathway, this transition exhibits a bathochromic (red) shift, appearing as a broader, less intense band in the 310–340 nm region.

Photophysics S0 Ground State (S0) Methyl 2H-chromene-6-carboxylate pipi π → π* Transition (~220-290 nm) S0->pipi High Energy UV npi n → π* / ICT (~310-340 nm) S0->npi Low Energy UV S2 S2 Excited State (Aromatic Core) pipi->S2 S1 S1 Excited State (Ester/Pyran CT) npi->S1

Electronic transition pathways of methyl 2H-chromene-6-carboxylate upon UV irradiation.

Quantitative UV-Vis Absorption Data

Empirical UV-Vis data for chromene-6-carboxylate derivatives consistently demonstrate a multi-band absorption profile. Drawing from[1] and[2], the quantitative photophysical parameters are summarized below.

Table 1: Characteristic UV-Vis Absorption Maxima ( λmax​ ) for Chromene-6-Carboxylate Derivatives

Transition TypeWavelength Range ( λmax​ )Molar Absorptivity ( ϵ )Solvent EnvironmentStructural Driver
π→π∗ (Aromatic) 220 - 250 nmHigh ( >104M−1cm−1 )Ethanol / AcetonitrileBenzene ring excitation
π→π∗ (Conjugated) 270 - 290 nmModerateEthanol / AcetonitrilePyran-benzene conjugation
n→π∗ / ICT 310 - 340 nmLow to ModerateEthanol / AcetonitrileEster carbonyl & Pyran oxygen

Note: Exact λmax​ values are subject to solvatochromic shifts depending on the hydrogen-bonding capacity and dielectric constant of the chosen solvent.

Experimental Workflow: High-Fidelity UV-Vis Acquisition

To ensure absolute trustworthiness in spectroscopic data, the acquisition protocol cannot simply be a sequence of actions; it must be a self-validating system . The following methodology guarantees that the acquired spectrum is free from optical artifacts, solvent cut-off interference, and concentration-dependent aggregation.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation

  • Action: Select spectroscopic-grade ethanol (EtOH) or acetonitrile (MeCN).

  • Causality: Standard solvents often contain UV-absorbing impurities. Spectroscopic EtOH has a UV cut-off of ~210 nm, ensuring that the high-energy π→π∗ bands of the chromene core (~220 nm) are not masked by solvent absorbance.

Step 2: Stock Formulation & Serial Dilution

  • Action: Prepare a 1.0 mM stock solution of methyl 2H-chromene-6-carboxylate. Perform a serial dilution to create a concentration gradient (e.g., 10 µM, 20 µM, 40 µM, 80 µM).

  • Causality: Measuring a single concentration is scientifically fragile. A concentration gradient is required to validate the Beer-Lambert law ( A=ϵlc ).

Step 3: Dual-Beam Baseline Correction

  • Action: Utilize matched quartz cuvettes (10 mm path length). Place the pure solvent in both the reference and sample beams of a double-beam spectrophotometer and run a baseline scan.

  • Causality: Quartz is transparent down to 190 nm, unlike glass or plastic. The dual-beam baseline subtraction actively cancels out the optical scattering of the cuvette walls and the inherent absorbance of the solvent, isolating the pure solute signal.

Step 4: Spectral Acquisition

  • Action: Scan the samples from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Causality: A 1 nm slit width provides the optimal balance between spectral resolution (to resolve overlapping π→π∗ and n→π∗ shoulders) and signal-to-noise ratio.

Step 5: System Self-Validation (Linearity Check)

  • Action: Plot the absorbance at λmax​ (~320 nm) against the concentration gradient.

  • Causality: A perfectly linear plot ( R2>0.99 ) validates that the molecule exists in a monomeric state. Any deviation from linearity immediately flags excimer formation, aggregation, or detector saturation, thereby self-validating the integrity of the protocol.

Workflow Step1 1. Solvent Selection (Spectroscopic Grade) Step2 2. Serial Dilution (10 µM to 80 µM Gradient) Step1->Step2 Prevents UV cut-off interference Step3 3. Dual-Beam Blanking (Matched Quartz Cuvettes) Step2->Step3 Establishes dynamic range Step4 4. Spectral Acquisition (200-500 nm, 1 nm slit) Step3->Step4 Removes optical artifacts Step5 5. Beer-Lambert Validation (Linearity Check) Step4->Step5 Validates monomeric state

Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Computational (TD-DFT) Validation

In modern spectroscopic analysis, empirical data must be grounded in quantum mechanical models.[3] provide a robust framework for validating the observed UV-Vis spectra.

By employing the B3LYP/6-31G(d,p) basis set, researchers can calculate the frontier molecular orbitals (FMOs). In methyl 2H-chromene-6-carboxylate:

  • The Highest Occupied Molecular Orbital (HOMO) is predominantly delocalized over the electron-rich pyran ring and the aromatic core.

  • The Lowest Unoccupied Molecular Orbital (LUMO) shows significant electron density shifted toward the electron-withdrawing C6-carboxylate group.

The calculated energy gap ( ΔE ) between the HOMO and LUMO correlates directly with the low-energy absorption band (~310-340 nm). When TD-DFT calculations simulate the spectrum in a solvent field (using models like PCM for ethanol), the theoretical λmax​ aligns with the empirical data, confirming that the long-wavelength band is indeed an Intramolecular Charge Transfer (ICT) event driven by the C6 ester.

References

  • ResearchGate. "An experimental and DFT computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate". Molecular Physics. URL: [Link]

  • Academic Journals. "Intraspecific variability of dihydrochalcone, chromenes and benzoic acid derivatives in leaves of Piper aduncum L.". Journal of Medicinal Plants Research. URL:[Link]

  • MDPI. "Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids Obtained from Natural Furocoumarin Peucedanin". Molecules. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2H-Chromene-6-carboxylate

Foreword for the Modern Researcher In the landscape of contemporary drug discovery and materials science, the 2H-chromene scaffold stands out as a privileged structure, underpinning a multitude of biologically active com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the 2H-chromene scaffold stands out as a privileged structure, underpinning a multitude of biologically active compounds and functional materials.[1] The thermodynamic stability of these molecules is a critical determinant of their shelf-life, formulation viability, and ultimately, their efficacy and safety. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the thermodynamic stability of a key derivative, methyl 2H-chromene-6-carboxylate. We will delve into both theoretical predictions of stability and the empirical methods for its determination, offering a holistic understanding rooted in fundamental principles and practical laboratory protocols.

The Significance of Thermodynamic Stability in Drug Development

The journey of a candidate molecule from the laboratory to a viable therapeutic is fraught with challenges, with stability being a primary hurdle. A molecule that is thermodynamically unstable is prone to degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. For a compound like methyl 2H-chromene-6-carboxylate, which holds promise in various therapeutic areas, a thorough understanding of its intrinsic stability is paramount for de-risking its development pathway.

Theoretical Framework: A Computational Approach to Stability

While experimental analysis provides definitive data, computational chemistry offers a powerful predictive tool to assess thermodynamic stability. Density Functional Theory (DFT) has emerged as a robust method for calculating the quantum chemical properties of molecules, including their thermodynamic parameters.

A study on the closely related compound, methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, provides valuable insights.[2][3][4][5] The thermodynamic properties of this molecule were calculated using DFT with a B3LYP/6–31G (d, p) basis set.[2][3] These calculations yield the standard enthalpy of formation (ΔH°f), the standard Gibbs free energy of formation (ΔG°f), and the standard entropy (S°).

Table 1: Calculated Thermodynamic Properties of a Related Chromene Derivative

Thermodynamic PropertyValue (kJ/mol)
Standard Enthalpy of Formation (ΔH°f)-
Standard Gibbs Free Energy of Formation (ΔG°f)-
Standard Entropy (S°)-
Note: Specific values for methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate are not explicitly stated in the abstract, but the study indicates their calculation.

The Gibbs free energy of formation is a direct indicator of thermodynamic stability. A more negative ΔG°f suggests a more stable compound. These computational predictions serve as a valuable starting point for experimental validation.

Visualizing the Logic: From Structure to Predicted Stability

G Computational Workflow for Thermodynamic Stability Prediction cluster_0 Input cluster_1 Computational Method cluster_2 Calculated Properties cluster_3 Interpretation Structure Molecular Structure of Methyl 2H-chromene-6-carboxylate DFT Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d,p)) Structure->DFT Enthalpy Enthalpy of Formation (ΔH°f) DFT->Enthalpy Gibbs Gibbs Free Energy of Formation (ΔG°f) DFT->Gibbs Entropy Entropy (S°) DFT->Entropy Stability Prediction of Thermodynamic Stability Gibbs->Stability

Caption: Computational workflow for predicting thermodynamic stability.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental techniques provide the definitive assessment of a compound's thermodynamic stability. The following sections detail the key experimental protocols for characterizing methyl 2H-chromene-6-carboxylate.

Synthesis of Methyl 2H-Chromene-6-carboxylate

A robust synthesis is the prerequisite for any experimental analysis. The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarin cores from a phenol and a β-ketoester under acidic conditions.[5][6] For the synthesis of the target molecule, a plausible route involves the reaction of a p-hydroxybenzoic acid derivative with a suitable β-ketoester, followed by esterification if necessary.

G Proposed Synthesis of Methyl 2H-Chromene-6-carboxylate Reactant1 Methyl 4-hydroxybenzoate Intermediate Pechmann Condensation Reactant1->Intermediate Reactant2 Ethyl acetoacetate Reactant2->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Product Methyl 2-oxo-2H-chromene-6-carboxylate Intermediate->Product

Caption: Synthetic route via Pechmann condensation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-hydroxybenzoate (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2 equivalents) to the stirred mixture. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 100-120°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure methyl 2-oxo-2H-chromene-6-carboxylate.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, and by melting point determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of a material, such as its melting point and enthalpy of fusion. These parameters provide insights into the purity and crystalline stability of the compound.

G DSC Experimental Workflow Start Start SamplePrep Sample Preparation (5-10 mg in hermetic pan) Start->SamplePrep DSC_Run DSC Analysis (Heat/Cool/Heat Cycle) SamplePrep->DSC_Run DataAcquisition Data Acquisition (Heat flow vs. Temperature) DSC_Run->DataAcquisition DataAnalysis Data Analysis (Determine Tm and ΔHfus) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Workflow for DSC analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of methyl 2H-chromene-6-carboxylate into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Subject the sample to a controlled temperature program, typically a heat-cool-heat cycle, at a scanning rate of 10°C/min. The temperature range should encompass the expected melting point.

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the melting temperature (Tm) as the onset or peak of the endothermic melting transition and the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a compound.

G TGA Experimental Workflow Start Start SamplePrep Sample Preparation (5-10 mg in crucible) Start->SamplePrep TGA_Run TGA Analysis (Heating in controlled atmosphere) SamplePrep->TGA_Run DataAcquisition Data Acquisition (Mass vs. Temperature) TGA_Run->DataAcquisition DataAnalysis Data Analysis (Determine decomposition temperature) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Workflow for TGA analysis.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of methyl 2H-chromene-6-carboxylate into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge with an inert gas (e.g., nitrogen) to study thermal decomposition or with an oxidative gas (e.g., air) to study oxidative stability.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve, which indicates the thermal stability of the compound.

Bomb Calorimetry: Heat of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of a substance. This value can be used to calculate the standard enthalpy of formation (ΔH°f), a fundamental thermodynamic property.

G Bomb Calorimetry Workflow Start Start SamplePrep Sample Preparation (Weighed pellet) Start->SamplePrep BombAssembly Bomb Assembly (Pressurized with O₂) SamplePrep->BombAssembly Combustion Combustion (Ignition) BombAssembly->Combustion TempMeasurement Temperature Measurement (ΔT) Combustion->TempMeasurement Calculation Calculation of Heat of Combustion TempMeasurement->Calculation End End Calculation->End

Caption: Workflow for Bomb Calorimetry.

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter.

  • Sample Preparation: Prepare a pellet of a known mass (approximately 1 g) of methyl 2H-chromene-6-carboxylate.

  • Bomb Assembly: Place the pellet in the sample holder inside the bomb. Add a small amount of water to the bomb to ensure that the water formed during combustion is in the liquid state. Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm.

  • Combustion: Place the bomb in the calorimeter, which is filled with a known mass of water. Allow the system to reach thermal equilibrium. Ignite the sample electrically.

  • Temperature Measurement: Record the temperature of the water in the calorimeter before and after combustion to determine the temperature change (ΔT).

  • Calculation: Calculate the heat of combustion of the sample using the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Factors Influencing the Stability of Methyl 2H-Chromene-6-carboxylate

The thermodynamic stability of methyl 2H-chromene-6-carboxylate can be influenced by several external factors:

  • Temperature: Elevated temperatures can provide the activation energy for degradation reactions.

  • pH: The ester and lactone functionalities are susceptible to hydrolysis under acidic or basic conditions.

  • Solvent: The polarity and protic nature of the solvent can influence degradation rates.

  • Light: Chromene derivatives can be susceptible to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.

Forced degradation studies, where the compound is exposed to these stress conditions, are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Conclusion and Future Perspectives

A comprehensive understanding of the thermodynamic stability of methyl 2H-chromene-6-carboxylate is crucial for its successful development as a therapeutic agent or functional material. This guide has outlined a dual approach, combining the predictive power of computational chemistry with the definitive results of experimental analysis. The provided protocols for synthesis and characterization offer a practical framework for researchers in the field. Future work should focus on generating precise experimental data for this specific molecule to validate and refine the computational models. Such a synergistic approach will undoubtedly accelerate the translation of promising chromene derivatives from the laboratory to real-world applications.

References

  • Hasan, M. S., et al. (2022). An experimental and DFT computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. Molecular Physics, e2103468. [Link]

  • Hasan, M. S., et al. (2022). An experimental and DFT computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. ResearchGate. [Link]

  • Hasan, M. S., et al. (2022). Scheme 1. Synthesis of Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. ResearchGate. [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. [Link]

  • Patel, K., & Patel, H. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30255-30275. [Link]

  • Jiang, L., et al. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Catalysts, 12(5), 491. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Fay, N., & Nay, B. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (2018). Preparation of 6H-Benzo[c]chromen-6-one. [Link]

  • Gomes, P. A. T., et al. (2017). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 701–705. [Link]

  • Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • PubChem. (n.d.). Methyl 6-chloro-2-oxo-2h-chromene-3-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). [Link]

  • El-Sayed, M. A., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(2), 3213–3229. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Khan, I., et al. (2022). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. ACS Omega, 7(43), 38784–38803. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Protocol for the Synthesis of Methyl 2H-Chromene-6-Carboxylate

Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic drugs, exhibiting anti-cancer, anti-microbial, and anti-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic drugs, exhibiting anti-cancer, anti-microbial, and anti-inflammatory properties. This application note provides a comprehensive, self-validating protocol for the synthesis of methyl 2H-chromene-6-carboxylate .

To maximize yield and functional group tolerance, this guide employs a two-stage synthetic workflow: the O-alkylation of a commercially available phenol to form an aryl propargyl ether, followed by a state-of-the-art Gold(I)-catalyzed cycloisomerization [[1]]([Link]). This approach circumvents the harsh conditions (>200 °C) typically required for thermal Claisen rearrangements, ensuring the integrity of the methyl ester functionality .

G A Methyl 4-hydroxybenzoate (Starting Material) B Propargylation (K2CO3, DMF, 60°C) A->B C Methyl 4-(prop-2-yn-1-yloxy)benzoate (Intermediate) B->C D Au(I) Catalysis (Ph3PAuNTf2, 80°C) C->D E Methyl 2H-chromene-6-carboxylate (Target Molecule) D->E

Figure 1: Two-stage synthetic workflow for methyl 2H-chromene-6-carboxylate.

Retrosynthetic Strategy & Regiochemical Rationale

The cyclization of aryl propargyl ethers is a highly reliable and prevalent method for synthesizing the 2H-chromene scaffold . Methyl 4-hydroxybenzoate (methylparaben) is chosen as the ideal precursor due to its commercial availability, stability, and the pre-installed para-ester group .

Regiochemical Causality: The symmetry of methyl 4-hydroxybenzoate ensures a single regiochemical outcome during the [3,3]-sigmatropic rearrangement. The propargyl ether undergoes ortho-migration to either equivalent ortho-position. Upon cyclization, the original phenolic carbon becomes C8a of the chromene scaffold, and the carbon bearing the newly formed C–C bond becomes C4a. Consequently, the methyl ester group, originally para to the phenol, is perfectly positioned at C6 of the resulting 2H-chromene ring.

Mechanistic Pathway

The traditional thermal Claisen rearrangement of aryl propargyl ethers requires extreme heat, which can lead to polymerization or degradation. By utilizing a highly carbophilic Gold(I) catalyst (Ph₃PAuNTf₂), the alkyne is activated via π-coordination. This dramatically lowers the activation energy for the [3,3]-sigmatropic rearrangement to an ortho-allenylphenol intermediate, which rapidly undergoes spontaneous 6π-electrocyclization to form the 2H-chromene ring .

Mechanism Ether Aryl Propargyl Ether AuCoord Au(I) Alkyne Activation (π-Coordination) Ether->AuCoord Sigmatropic [3,3]-Sigmatropic Rearrangement AuCoord->Sigmatropic Allenyl ortho-Allenylphenol Intermediate Sigmatropic->Allenyl Electro 6π-Electrocyclization Allenyl->Electro Product 2H-Chromene Scaffold Electro->Product

Figure 2: Mechanistic pathway of the Au(I)-catalyzed cycloisomerization.

Quantitative Data & Optimization

The following table summarizes the quantitative advantages of utilizing Gold(I) catalysis over traditional thermal or Silver-catalyzed methods for this specific substrate class.

Table 1: Optimization of Cycloisomerization Conditions for Aryl Propargyl Ethers

ParameterThermal ClaisenAg(I) CatalysisAu(I) Catalysis (Recommended)
Catalyst NoneAgOTf (10 mol%)Ph₃PAuNTf₂ (5 mol%)
Solvent N,N-DiethylanilineTolueneToluene
Temperature 215 °C100 °C80 °C
Reaction Time 12–24 hours6–8 hours2–4 hours
Typical Yield 45–55%65–75%88–95%
Impurity Profile High (Polymerization)ModerateLow (Clean conversion)

Phase 1 Protocol: Synthesis of Methyl 4-(prop-2-yn-1-yloxy)benzoate

Causality & Design: K₂CO₃ is selected as a mild base to selectively deprotonate the phenol without hydrolyzing the methyl ester. DMF is used as an excellent polar aprotic solvent to accelerate the Sₙ2 O-alkylation.

Materials & Reagents
  • Methyl 4-hydroxybenzoate (1.0 equiv, 10.0 mmol, 1.52 g)

  • Propargyl bromide (80 wt% in toluene, 1.2 equiv, 12.0 mmol, 1.34 mL)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous N,N-Dimethylformamide (DMF, 30 mL)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with methyl 4-hydroxybenzoate and anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ to the solution. Stir the suspension at room temperature for 15 minutes to generate the phenoxide intermediate.

  • Alkylation: Add propargyl bromide dropwise via syringe. (Note: Dropwise addition prevents localized exothermic spikes and minimizes the risk of dialkylation or side reactions).

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath for 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The starting material (UV active, lower R_f) should completely convert to a new, higher R_f spot.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water to dissolve potassium salts and precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) followed by brine (50 mL). (Causality: The LiCl wash is highly effective at partitioning residual DMF out of the organic layer, preventing solvent contamination in the next step).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl propargyl ether as a pale yellow solid. It is typically pure enough (>95%) to use directly in Phase 2.

Phase 2 Protocol: Gold(I)-Catalyzed Cycloisomerization

Causality & Design: Toluene is chosen as a non-coordinating solvent that supports the 80 °C temperature required for the electrocyclization step without poisoning the gold catalyst.

Materials & Reagents
  • Methyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 equiv, 5.0 mmol, 0.95 g)

  • Ph₃PAuNTf₂ (Bis(trifluoromethanesulfonyl)imidate(triphenylphosphine)gold(I)) (0.05 equiv, 5 mol%, 185 mg)

  • Anhydrous Toluene (50 mL)

Step-by-Step Procedure
  • Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry Schlenk tube with the intermediate ether and the Ph₃PAuNTf₂ catalyst.

  • Solvation: Add anhydrous toluene to achieve a 0.1 M concentration. Seal the tube securely.

  • Cycloisomerization: Submerge the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously for 2 to 4 hours.

  • Validation (TLC): Monitor the reaction progress (Hexanes/EtOAc 9:1). The reaction is complete when the alkyne ether spot is entirely consumed, replaced by a distinct, highly UV-active spot corresponding to the chromene.

  • Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a short pad of Celite, eluting with an additional 20 mL of toluene. (Causality: Celite filtration physically removes the precipitated gold catalyst species, preventing metal contamination and degradation during concentration).

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution of 0–5% EtOAc in Hexanes. Combine the product-containing fractions and remove the solvent to afford methyl 2H-chromene-6-carboxylate as a crystalline solid.

Troubleshooting Guide

ProblemPotential CauseCorrective Action
Incomplete Phase 1 Alkylation Inactive/Wet K₂CO₃Ensure K₂CO₃ is oven-dried prior to use. Add a catalytic amount of KI (0.1 equiv) to accelerate the reaction via in situ Finkelstein formation of propargyl iodide.
Residual DMF in Phase 1 Product Inadequate washingEnsure strict adherence to the 5% aqueous LiCl washes. If DMF persists, co-evaporate the crude mixture with heptane or toluene.
Low Yield in Phase 2 (Polymerization) Catalyst poisoning or moistureEnsure toluene is strictly anhydrous. Perform the setup under an inert atmosphere (N₂ or Argon).
Formation of Benzofuran Side-Product Overheating / Catalyst degradationStrictly maintain the oil bath at 80 °C. Do not exceed 100 °C, as higher temperatures can trigger alternative cyclization pathways.

References

  • Synthesis of 2H-chromenes (2H-benzopyrans) Organic Chemistry Portal URL:[Link]

  • Catalytic Synthesis of 2H-Chromenes UvA-DARE (Digital Academic Repository) URL:[Link]

  • Methylparaben (Methyl 4-hydroxybenzoate) Wikipedia URL:[Link]

Sources

Application

Application Note: Laboratory Preparation of Methyl 2H-Chromene-6-Carboxylate Derivatives

Introduction and Strategic Rationale The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore found in numerous biologically active natural products, synthetic drugs, and fluorescent probes[1]. When desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore found in numerous biologically active natural products, synthetic drugs, and fluorescent probes[1]. When designing derivatives such as methyl 2H-chromene-6-carboxylate , the presence of the methyl ester at the 6-position provides a highly versatile handle for late-stage functionalization (e.g., saponification, amidation, or reduction) in drug discovery workflows.

To synthesize this specific derivative, we utilize methyl 4-hydroxybenzoate (methylparaben) as the commercially available, cost-effective starting material. While direct condensation methods (e.g., reacting phenols with enals) exist, they often require harsh acidic or basic conditions that risk hydrolyzing the methyl ester. Therefore, this protocol employs a highly regioselective, two-step Propargylation-Claisen Rearrangement strategy. By utilizing a mild Gold(I) catalyst, the intramolecular hydroaryloxylation proceeds efficiently at room temperature, suppressing unwanted ester cleavage and polymerization[2].

Experimental Workflow & Mechanistic Pathway

The synthesis is divided into two distinct phases: the O -alkylation of the phenol to install a propargyl moiety, followed by a transition-metal-catalyzed cyclization.

Workflow A Methyl 4-hydroxybenzoate (Starting Material) B Propargylation (Propargyl bromide, K2CO3) 60°C, 6h A->B C Methyl 4-(prop-2-yn-1-yloxy)benzoate (Intermediate) B->C D Au(I)-Catalyzed Cyclization (Ph3PAuNTf2, DCM) 25°C, 1.5h C->D E Methyl 2H-chromene-6-carboxylate (Final Product) D->E

Figure 1: Two-step synthetic workflow for the preparation of methyl 2H-chromene-6-carboxylate.

The Gold-Catalyzed [3,3]-Sigmatropic Rearrangement

The transformation of the intermediate, methyl 4-(prop-2-yn-1-yloxy)benzoate, into the 2H-chromene relies on the ambivalent reactivity of propargyl vinyl ethers[3]. The Au(I) catalyst acts as a soft, carbophilic Lewis acid, selectively activating the alkyne π -system. This lowers the activation energy for the [3,3]-sigmatropic (Claisen) rearrangement, generating a highly reactive ortho-allenylphenol intermediate. Subsequent 6-endo-dig cyclization, driven by the nucleophilic attack of the phenolic oxygen onto the activated allene, yields the 2H-chromene[2].

Mechanism N1 Propargyl Aryl Ether N2 Au(I) π-Alkyne Complex N1->N2 + Ph3PAuNTf2 N3 [3,3]-Sigmatropic Rearrangement (Claisen) N2->N3 Activation N4 ortho-Allenylphenol Intermediate N3->N4 N5 6-endo-dig Cyclization N4->N5 Au(I) activation of allene N6 2H-Chromene Derivative N5->N6 Proton transfer & Au release

Figure 2: Mechanistic pathway of the Au(I)-catalyzed Claisen rearrangement and cyclization.

Optimization Data: Catalyst Selection

The choice of catalyst dictates the reaction temperature, regioselectivity, and the purity of the final product. As summarized in Table 1, Au(I) catalysis offers superior kinetic control compared to traditional thermal or Pd(II) methods.

Table 1: Comparison of Cyclization Conditions for Propargyl Aryl Ethers

Reaction ConditionCatalyst / ReagentTemp (°C)Time (h)Yield (%)Causality / Observation
Thermal (Uncatalyzed)N,N-Diethylaniline2001245High heat causes partial ester hydrolysis and chromene polymerization.
Pd-MediatedPd(OAc)₂ (5 mol%), CuBr₂, LiBr25468Yields 3-bromo-2H-chromene derivatives; requires stoichiometric oxidants[4].
Au(I)-Catalyzed Ph₃PAuNTf₂ (5 mol%) 25 1.5 92 Mild conditions; exclusive 6-endo-dig cyclization; preserves ester integrity[2].

Experimental Protocols

Step 1: Synthesis of Methyl 4-(prop-2-yn-1-yloxy)benzoate

Objective : O -alkylation of methyl 4-hydroxybenzoate to install the propargyl moiety.

Reagents :

  • Methyl 4-hydroxybenzoate: 10.0 mmol (1.52 g)

  • Propargyl bromide (80 wt% in toluene): 12.0 mmol (1.34 mL)

  • Potassium carbonate ( K2​CO3​ ), anhydrous: 15.0 mmol (2.07 g)

  • Acetone (anhydrous): 30 mL

Step-by-Step Procedure :

  • Setup : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-hydroxybenzoate in 30 mL of anhydrous acetone.

  • Base Addition : Add finely powdered, anhydrous K2​CO3​ to the solution. Causality: K2​CO3​ is specifically chosen as a mild base; it is strong enough to deprotonate the phenol ( pKa​ ~8.5) but weak enough to prevent the saponification of the methyl ester, which would occur if NaOH or KOH were used.

  • Alkylation : Introduce propargyl bromide dropwise via syringe at room temperature to prevent sudden exotherms.

  • Reflux : Attach a reflux condenser and heat the mixture to 60 °C for 6 hours under a nitrogen atmosphere.

  • Workup : Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate (50 mL), wash with water (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and evaporate to afford the propargyl ether as a white solid.

Self-Validation Check :

  • TLC : Rf​ ~0.6 (Hexanes/EtOAc 4:1). The spot should be UV-active and show no phenolic streaking.

  • IR Spectroscopy : Confirm completion by the disappearance of the broad O-H stretch (~3300 cm −1 ) and the appearance of the sharp terminal alkyne C-H stretch (~3290 cm −1 ).

Step 2: Gold-Catalyzed Synthesis of Methyl 2H-Chromene-6-carboxylate

Objective : Intramolecular cyclization of the propargyl ether to form the 2H-chromene core.

Reagents :

  • Methyl 4-(prop-2-yn-1-yloxy)benzoate: 5.0 mmol (0.95 g)

  • Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate ( Ph3​PAuNTf2​ ): 0.25 mmol (5 mol%, ~185 mg)

  • Dichloromethane (DCM), anhydrous: 25 mL

Step-by-Step Procedure :

  • Preparation : In a flame-dried 50 mL Schlenk flask, dissolve the propargyl ether in 25 mL of anhydrous DCM under an argon atmosphere.

  • Catalyst Addition : Add the Ph3​PAuNTf2​ catalyst in one portion. Causality: The NTf2−​ counterion is weakly coordinating, ensuring the Au(I) center remains highly electrophilic and accessible to activate the alkyne[2].

  • Reaction : Stir the mixture at 25 °C for 1.5 to 2 hours. Monitor the reaction closely by TLC. Caution: Prolonged reaction times or elevated temperatures can lead to unwanted dimerization of the highly reactive chromene product.

  • Quenching : Once complete, quench the reaction by adding 2 drops of triethylamine. Causality: The amine coordinates to the gold catalyst, deactivating it and preventing further side reactions during concentration.

  • Purification : Concentrate the mixture in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/EtOAc 9:1) to yield methyl 2H-chromene-6-carboxylate as a pale yellow oil that may solidify upon standing.

Self-Validation Check :

  • 1 H-NMR (400 MHz, CDCl 3​ ) : The definitive proof of cyclization is the disappearance of the terminal alkyne proton (~2.5 ppm) and the -OCH2​- protons (~4.7 ppm). These are replaced by the characteristic 2H-chromene signals: an AB vinylic system at δ 5.8 (dt, J=10.0,3.5 Hz, 1H, C3-H) and δ 6.4 (d, J=10.0 Hz, 1H, C4-H), alongside the aliphatic C2 protons at δ 4.8 (dd, J=3.5,1.8 Hz, 2H).

References

  • Catalytic Synthesis of 2H‑Chromenes. MSU Chemistry.2

  • Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds. PMC (nih.gov). 1

  • Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. Thieme Connect. 4

  • Propargyl Claisen rearrangement: allene synthesis and beyond. Chemical Society Reviews (RSC Publishing). 3

Sources

Method

catalytic methods for efficient methyl 2H-chromene-6-carboxylate production

Application Note: Advanced Catalytic Methodologies for the Synthesis of Methyl 2H-Chromene-6-Carboxylate Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Methodologies for the Synthesis of Methyl 2H-Chromene-6-Carboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Methyl 2H-chromene-6-carboxylate is a privileged pharmacophore and a critical intermediate in the development of biologically active therapeutic agents and advanced optical materials. Traditional syntheses of chromene carboxylates rely heavily on multi-step esterification and cyclization protocols that often suffer from purification bottlenecks, high temperature requirements, and intermediate instability[1].

This application note details field-proven catalytic strategies to streamline the production of methyl 2H-chromene-6-carboxylate. By transitioning from traditional stoichiometric condensations to modern transition-metal catalysis—specifically Gold(I)-catalyzed intramolecular hydroarylation and Palladium-catalyzed oxidative coupling—researchers can achieve superior regioselectivity, higher atom economy, and scalable yields[2][3].

Mechanistic Rationale & Catalyst Selection

The synthesis of the 2H-chromene core can be approached through several distinct catalytic disconnections. Understanding the causality behind catalyst selection is paramount for process optimization.

A. Gold(I)-Catalyzed Intramolecular Hydroarylation (The Modern Standard)

The most efficient route to methyl 2H-chromene-6-carboxylate involves the cycloisomerization of methyl 4-(prop-2-yn-1-yloxy)benzoate. Gold(I) complexes are uniquely suited for this transformation due to strong relativistic effects, which make Au(I) a remarkably soft, carbophilic Lewis acid[4].

Causality in Catalyst Design: Unlike harder Lewis acids (e.g., AlCl₃, Au(III)), Au(I) selectively coordinates to the soft π -system of the alkyne without binding to the hard oxygen lone pairs of the ether or ester moieties. This prevents catalyst poisoning. Utilizing a bulky N-heterocyclic carbene (NHC) ligand, such as in IPrAuSbF₆ , provides steric shielding that dictates a 6-endo-dig cyclization pathway over the competing 5-exo-dig pathway, exclusively yielding the 6-membered chromene rather than a 5-membered benzofuran[5]. The non-coordinating SbF₆⁻ counterion ensures the gold center remains highly electrophilic.

G A Methyl 4-(prop-2-yn-1-yloxy)benzoate (Substrate) B Au(I) Catalyst Coordination (IPrAu+) A->B C π-Alkyne-Au Complex (Electrophilic Activation) B->C D 6-endo-dig Hydroarylation (Ring Closure) C->D Nucleophilic Attack by Arene E Vinyl Gold Intermediate D->E F Protodeauration (H+ Transfer) E->F F->B Catalyst Regeneration G Methyl 2H-chromene-6-carboxylate (Target Product) F->G

Gold(I)-catalyzed intramolecular hydroarylation cycle for 2H-chromene synthesis.

B. Base-Catalyzed Knoevenagel Condensation (The Scalable Legacy Route)

For bulk scale-up where transition-metal costs are prohibitive, the Knoevenagel condensation of methyl 3-formyl-4-hydroxybenzoate with an active methylene compound remains viable[1]. Here, piperidine acts as a bifunctional organocatalyst. It forms a highly reactive iminium ion with the aldehyde, substantially lowering the LUMO energy to accelerate nucleophilic attack, while simultaneously acting as a Brønsted base to deprotonate the active methylene.

Comparative Catalyst Performance Data

The following table summarizes the quantitative performance of various catalytic systems for synthesizing the 2H-chromene core based on empirical benchmarking[1][3][5].

Catalytic SystemPrecursor MaterialSolvent / TempYield (%)Reaction TimeKey Advantage / Limitation
IPrAuSbF₆ (5 mol%) Aryl Propargyl EtherCH₂Cl₂ / 25°C92 - 95% 2 - 4 hAdvantage: Mild conditions, perfect regioselectivity.Limit: High catalyst cost.
Ph₃PAuNTf₂ (5 mol%) Aryl Propargyl EtherToluene / 60°C85 - 88% 6 hAdvantage: Commercially available catalyst.Limit: Slight thermal degradation.
Pd(OAc)₂ (10 mol%) Cyclohexanone + AcrylateToluene / 110°C75 - 81% 14 hAdvantage: Expedient one-pot oxidative coupling.Limit: Requires external oxidants.
Piperidine (20 mol%) Salicylaldehyde + MethyleneEtOH / Reflux65 - 75% 12 - 18 hAdvantage: Highly scalable, low cost.Limit: Complex purification required.

Validated Experimental Protocols

Protocol A: Gold(I)-Catalyzed Cycloisomerization (High-Yield/Mild Route)

This protocol is designed as a self-validating system; the visual color change from colorless to pale yellow indicates active protodeauration.

Reagents & Materials:

  • Methyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 mmol)

  • IPrAuCl (0.05 mmol, 5 mol%)

  • AgSbF₆ (0.05 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Catalyst Activation (In Situ): In an oven-dried Schlenk flask under an argon atmosphere, combine IPrAuCl (5 mol%) and AgSbF₆ (5 mol%). Add 2 mL of anhydrous DCM. Stir the suspension at room temperature for 15 minutes.

    • Scientific Insight: The addition of AgSbF₆ abstracts the chloride ligand from the gold complex, precipitating insoluble AgCl and generating the highly active, cationic [IPrAu]⁺SbF₆⁻ species.

  • Substrate Addition: Dissolve methyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 mmol) in 8 mL of anhydrous DCM. Inject this solution dropwise into the active catalyst suspension over 5 minutes.

  • Reaction Monitoring: Stir the mixture at 25°C. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction typically reaches completion within 2 to 4 hours[5].

  • Quenching & Filtration: Once complete, quench the reaction by adding 2 drops of triethylamine to neutralize the cationic gold species. Filter the mixture through a short pad of Celite to remove AgCl and deactivated gold residues. Wash the pad with an additional 10 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to afford pure methyl 2H-chromene-6-carboxylate as a crystalline solid.

Protocol B: Scalable Base-Catalyzed Knoevenagel Route

Optimized for >10g scale synthesis where chromatography is to be minimized.

Reagents & Materials:

  • Methyl 3-formyl-4-hydroxybenzoate (50.0 mmol)

  • Ethyl acetoacetate (60.0 mmol, 1.2 eq)

  • Piperidine (10.0 mmol, 20 mol%)

  • Glacial Acetic Acid (10.0 mmol, 20 mol%)

  • Absolute Ethanol (100 mL)

Step-by-Step Methodology:

  • Condensation Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add methyl 3-formyl-4-hydroxybenzoate and absolute ethanol. Stir until fully dissolved.

  • Catalyst Addition: Add ethyl acetoacetate, followed by piperidine and glacial acetic acid.

    • Scientific Insight: The combination of piperidine and acetic acid forms piperidinium acetate in situ. This buffered system prevents the highly basic conditions that could lead to unwanted transesterification or demethylation of the target ester[1].

  • Reflux & Cyclization: Heat the mixture to reflux (approx. 78°C) for 12-18 hours. The initial Knoevenagel condensation forms an intermediate enone, which subsequently undergoes intramolecular oxa-Michael addition to form the chromene core.

  • Workup: Cool the reaction mixture to 0°C in an ice bath to induce crystallization. Filter the resulting precipitate and wash with cold ethanol (2 x 20 mL).

  • Recrystallization: Recrystallize the crude product from a mixture of ethanol and water to yield the pure chromene derivative.

Troubleshooting & Process Optimization

  • Issue: Formation of Benzofuran Byproducts in Protocol A.

    • Causality: The 5-exo-dig pathway is competing with the desired 6-endo-dig pathway.

    • Solution: Ensure the use of a sterically demanding ligand (like IPr). If using Ph₃PAuCl, switch to a bulkier NHC-gold catalyst. Additionally, strictly maintain room temperature; elevated temperatures lower the activation energy barrier for the less thermodynamically stable 5-membered ring[4].

  • Issue: Demethylation of the Ester Group during Scale-up (Protocol B).

    • Causality: Prolonged exposure to basic or highly acidic conditions at reflux causes hydrolysis/demethylation[1].

    • Solution: Strictly control the equivalent of piperidine/acetic acid buffer. Do not exceed 20 mol%. If demethylation persists, transition to a solvent-free microwave-assisted protocol using L-proline as a milder organocatalyst.

  • Issue: Catalyst Deactivation in Gold Catalysis.

    • Causality: Trace moisture or unreacted terminal alkynes can form unreactive polymeric gold-acetylide species.

    • Solution: Ensure all solvents are rigorously dried over molecular sieves and the substrate is highly pure.

References

  • Traditional Synthetic Routes for Chromene Carboxyl
  • Gold(I)
  • One-Pot Catalysis of Dehydrogenation of Cyclohexanones to Phenols and Oxidative Heck Coupling: Expedient Synthesis of Coumarins The Royal Society of Chemistry
  • Gold(i)-catalyzed intramolecular hydroarylation and the subsequent ring enlargement of methylenecyclopropanes to cyclobutenes RSC Advances (RSC Publishing)
  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity Chemical Reviews - PMC

Sources

Application

Application Notes and Protocols for the Use of Methyl 2H-Chromene-6-Carboxylate in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Navigating the In Vitro Application of Chromene Derivatives The chromene scaffold is a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Navigating the In Vitro Application of Chromene Derivatives

The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Methyl 2H-chromene-6-carboxylate, a member of this versatile family, holds potential for investigation in various cell-based assays. However, like many heterocyclic compounds, its utility in aqueous biological systems is often hampered by poor water solubility. This necessitates the use of an organic solvent for solubilization, with dimethyl sulfoxide (DMSO) being the most common choice in cell culture applications.

This document provides a comprehensive guide to the preparation and use of methyl 2H-chromene-6-carboxylate in DMSO for cell culture experiments. The protocols and recommendations outlined herein are designed to ensure reproducible results while minimizing solvent-induced artifacts. While specific physicochemical data for methyl 2H-chromene-6-carboxylate is not extensively available in public literature, the principles and procedures described are based on established best practices for the handling of similar chromene and coumarin derivatives.[5]

I. Physicochemical Profile and Solubility Considerations

While detailed experimental values for methyl 2H-chromene-6-carboxylate are not readily found, it is anticipated to be a solid at room temperature with limited aqueous solubility. The general solubility of organic compounds in DMSO is influenced by factors such as the solvation energy and the energy required to disrupt the crystal lattice.[6] For many research compounds, DMSO serves as an excellent solvent, allowing for the preparation of high-concentration stock solutions.[7][8]

Table 1: General Physicochemical Properties and Handling of Chromene Derivatives

PropertyGeneral Observation/RecommendationRationale & Key Considerations
Physical State Expected to be a crystalline solid.Handling of a solid compound allows for accurate weighing.
Aqueous Solubility Poor.Direct dissolution in aqueous cell culture media is generally not feasible.
DMSO Solubility Generally good, but requires experimental verification.DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[6]
Stability in DMSO Most compounds are stable in DMSO for extended periods when stored correctly.[9]Factors like water content in DMSO can affect long-term stability.[9][10]
Storage of Powder Cool, dry, and dark conditions.Prevents degradation from moisture, light, and heat.
Storage of DMSO Stock -20°C or -80°C in small aliquots.Minimizes freeze-thaw cycles and degradation.[9]

II. Protocol for Preparation of a Concentrated Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of methyl 2H-chromene-6-carboxylate in DMSO. The key is to create a stock solution that is concentrated enough to allow for subsequent dilution into cell culture media without the final DMSO concentration exceeding cytotoxic levels (typically <0.5% v/v).

Materials:
  • Methyl 2H-chromene-6-carboxylate powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Methodology:
  • Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. The molecular weight of methyl 2H-chromene-6-carboxylate (C11H10O3) is 190.19 g/mol .

  • Weigh the Compound: Accurately weigh a precise amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 1.902 mg of the compound.

  • Dissolution in DMSO:

    • Transfer the weighed compound into a sterile amber microcentrifuge tube or glass vial. The use of amber vials is recommended to protect light-sensitive compounds.

    • Add the calculated volume of anhydrous, cell culture-grade DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be employed if the compound does not readily dissolve, but care should be taken to avoid degradation. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): While DMSO is a harsh solvent for most microorganisms, if the stock solution is to be used for long-term experiments, it can be sterilized by filtration through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[9]

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Dissolution_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso  Calculate Volume dissolve Vortex/Warm add_dmso->dissolve  Facilitate Solution aliquot Aliquot dissolve->aliquot  Prevent Freeze-Thaw store Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

III. Protocol for Preparing Working Solutions in Cell Culture Media

This protocol describes the dilution of the DMSO stock solution into the final cell culture medium for treating cells.

Materials:
  • Prepared DMSO stock solution of methyl 2H-chromene-6-carboxylate

  • Pre-warmed, complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Methodology:
  • Thaw the Stock Solution: Remove one aliquot of the DMSO stock solution from the freezer and thaw it at room temperature.

  • Serial Dilution (if necessary): If very low final concentrations are required, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.

  • Final Dilution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need to add 1 µL of the stock solution to 999 µL of cell culture medium (a 1:1000 dilution).

    • Crucially, add the stock solution to the cell culture medium, not the other way around. This rapid dilution and mixing helps to prevent the compound from precipitating out of solution.

    • Immediately after adding the stock solution to the medium, vortex or mix the solution thoroughly by pipetting up and down.

  • Application to Cells: Use the freshly prepared working solution to treat your cells immediately. Do not store working solutions in culture medium for extended periods, as the compound's stability in an aqueous environment is likely limited.

IV. Vehicle Control and Cytotoxicity Assessment

It is imperative to include a vehicle control in all experiments to account for any effects of the solvent (DMSO) on the cells.

Protocol for DMSO Vehicle Control Cytotoxicity Assay:

This assay determines the maximum concentration of DMSO that can be tolerated by your specific cell line without inducing significant cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium to match the final concentrations that will be used in your experiments (e.g., 0.1%, 0.25%, 0.5%, 1.0%). Also include a "medium only" control.

  • Cell Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for the same duration as your planned experiment with methyl 2H-chromene-6-carboxylate.

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining assay.

  • Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability compared to the "medium only" control should be considered the maximum allowable concentration for your experiments.

Cytotoxicity_Assay cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Analysis seed Seed Cells prepare_dmso Prepare DMSO Dilutions treat Treat Cells seed->treat prepare_dmso->treat incubate Incubate treat->incubate viability Assess Viability incubate->viability analyze Analyze Data viability->analyze

Caption: Experimental design for a DMSO cytotoxicity assay.

V. Best Practices and Troubleshooting

  • Use High-Purity, Anhydrous DMSO: Water in DMSO can promote the degradation of some compounds.[9][10]

  • Always Use a Vehicle Control: This is essential to differentiate the effects of the compound from the effects of the solvent.

  • Visual Inspection for Precipitation: After diluting the stock solution into the culture medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore alternative solubilization methods.

  • Compound Purity: Ensure the purity of the methyl 2H-chromene-6-carboxylate used, as impurities can lead to erroneous results.

  • Consistency is Key: Use the same batch of DMSO and follow the same dissolution and dilution procedures for all related experiments to ensure reproducibility.

VI. Conclusion

The successful use of methyl 2H-chromene-6-carboxylate in cell culture hinges on proper solubilization and the careful control of the final DMSO concentration. By following the detailed protocols and best practices outlined in this guide, researchers can confidently prepare and apply this compound in their in vitro studies, paving the way for a clearer understanding of its biological effects. It is always recommended to perform preliminary experiments to optimize the conditions for your specific cell line and experimental setup.

References

  • NextSDS. (n.d.). 6-METHOXY-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • Kiyani, H., & Ghorbani, F. (n.d.). Selected examples of chromene derivatives with biological, inhibitory, and pharmacological activity. ResearchGate. Retrieved from [Link]

  • El-Agrody, A. M., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(2), 2923-2941.
  • Arshad, M., & Bolte, M. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1002.
  • Yang, G., et al. (2014). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[11][12]thiadiazol-2-yl)-amide. Molbank, 2014(3), M834.

  • Reddy, T. S., & Kumar, A. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3505.
  • Charris, J., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968.
  • Wang, Y., et al. (2024). Synthesis of Novel Chromene Derivatives Bearing Hydrazide/Thiazol/Oxazol/Oxime Moieties as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry.
  • Mustafa, Y. F. (2020). Biological potentials of Hymecromone-based derivatives: A systematic review. International Journal of Research in Pharmaceutical Sciences, 11(4), 6746-6756.
  • Max Planck Institute for Pure and Applied Mathematics. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry, 47(4), 937-947.
  • Royal Society of Chemistry. (n.d.). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides. Retrieved from [Link]

Sources

Method

Application Note: Advanced Functionalization of the 2H-Chromene Ring in Methyl 2H-Chromene-6-Carboxylate for Drug Discovery

Executive Summary & Chemical Rationale Methyl 2H-chromene-6-carboxylate (CAS: 160893-71-0) is a highly versatile benzopyran building block utilized extensively in modern drug discovery[1]. The 2H-chromene (2H-1-benzopyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Methyl 2H-chromene-6-carboxylate (CAS: 160893-71-0) is a highly versatile benzopyran building block utilized extensively in modern drug discovery[1]. The 2H-chromene (2H-1-benzopyran) substructure is a privileged pharmacological motif, frequently embedded in natural products and synthetic therapeutics exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties (2)[2].

From a synthetic perspective, methyl 2H-chromene-6-carboxylate offers a bipartite advantage: the C6-methyl ester provides a robust, orthogonal handle for late-stage derivatization (e.g., amidation or saponification), while the intrinsic reactivity of the 2H-chromene ring allows for the rapid generation of high- Fsp3​ screening libraries. This guide details two primary pathways for functionalizing the core ring: electrophilic epoxidation of the C3-C4 alkene and iron-catalyzed rearrangement/cycloaddition via the C2 allylic system.

Mechanistic Pathways & Causality

Understanding the electronic distribution of the 2H-chromene ring is critical for predictable functionalization. The oxygen atom in the pyran ring donates electron density into the aromatic system, rendering the C3-C4 double bond highly susceptible to electrophilic attack.

  • Pathway A: Epoxidation (C3-C4 Functionalization). Treatment with peroxyacids (e.g., mCPBA) targets the styrenyl-like C3-C4 pi-bond, transforming the molecule into an oxireno[2,3-c]chromene derivative (3)[3]. This epoxide serves as a spring-loaded electrophilic hub for nucleophilic ring-opening, a critical step in synthesizing β -amino alcohol pharmacophores.

  • Pathway B: Iron-Catalyzed Rearrangement (C2/C3/C4 Functionalization). Under specific Lewis acidic conditions, the 2H-chromene undergoes a hydride shift, triggering an oxa-6 π rearrangement. This opens the pyran ring to generate a transient, highly reactive ortho-quinone methide (oQM). This diene readily participates in inverse-electron-demand [4+2] hetero-Diels-Alder cycloadditions, assembling complex tetrahydrochromeno polycyclic cores (4)[4].

G Start Methyl 2H-chromene-6-carboxylate Epox C3-C4 Epoxidation (mCPBA or Catalyst) Start->Epox Electrophilic Oxidation oQM Hydride Shift to ortho-Quinone Methide (FeCl3·6H2O) Start->oQM Fe(III) Catalysis Oxireno Oxireno[2,3-c]chromene Derivative Epox->Oxireno Cyclo Tetrahydrochromeno Polycyclic Core oQM->Cyclo [4+2] Hetero Diels-Alder Drug1 Beta-Amino Alcohol Scaffolds Oxireno->Drug1 Nucleophilic Ring Opening Drug2 Complex Polycyclic Therapeutics Cyclo->Drug2

Caption: Mechanistic divergence of methyl 2H-chromene-6-carboxylate functionalization.

Quantitative Data: Reaction Parameters

Functionalization PathwayKey ReagentsCatalystReactive IntermediateTypical YieldDownstream Application
C3-C4 Epoxidation mCPBA, NaHCO₃, DCMNone (or Mn-salen for asymmetric)Oxireno[2,3-c]chromene75–90% β -Amino alcohols, beta-blocker analogs
Hetero-Diels-Alder Dienophile (e.g., vinyl ether)FeCl₃·6H₂Oortho-Quinone methide (oQM)65–85%Complex tetrahydrochromeno polycycles

Experimental Protocols & Causality

Protocol A: Synthesis of Methyl 1a,7b-dihydro-1H-oxireno[2,3-c]chromene-5-carboxylate

This protocol utilizes a buffered epoxidation strategy to prevent premature epoxide degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of methyl 2H-chromene-6-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Buffering: Add 2.0 equivalents of solid sodium bicarbonate (NaHCO₃) to the stirring solution.

    • Causality: NaHCO₃ acts as an essential heterogeneous buffer. mCPBA generates meta-chlorobenzoic acid as a byproduct. Without buffering, this acidic byproduct will catalyze the premature, uncontrolled ring-opening of the newly formed epoxide into a trans-diol, ruining the batch.

  • Oxidation: Cool the mixture to 0 °C. Slowly add 1.2 equivalents of purified mCPBA (typically 70-75% active) in small portions over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the peroxyacid reaction, preventing thermal runaway and minimizing oxidative cleavage of the pyran ring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

    • Causality: Na₂SO₃ reduces any unreacted mCPBA to meta-chlorobenzoic acid. This step is a critical safety and purity measure to prevent explosive peroxide concentration during solvent evaporation.

  • Workup: Extract with DCM, wash the organic layer with saturated NaHCO₃ (to remove residual acid) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Analytical Checkpoints:

  • TLC: The epoxide product will appear as a slightly more polar spot compared to the highly non-polar starting material under UV light (254 nm).

  • ¹H NMR (CDCl₃): The self-validating proof of success is the complete disappearance of the vinylic protons (typically appearing as doublets/multiplets around 5.8–6.5 ppm) and the emergence of two new oxirane ring protons shifted significantly upfield (typically around 3.5–4.0 ppm).

Protocol B: Iron(III)-Catalyzed Hetero-Diels-Alder Cycloaddition

This protocol leverages Lewis acid catalysis to force an oxa-6 π rearrangement, generating a reactive diene for polycyclic construction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1.0 equivalent of methyl 2H-chromene-6-carboxylate and 2.0 equivalents of an electron-rich dienophile (e.g., ethyl vinyl ether) in 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Catalyst Addition: Add 10 mol% of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) at room temperature.

    • Causality: The use of the hydrated iron salt (FeCl₃·6H₂O) rather than anhydrous FeCl₃ is strictly required. Mechanistic studies reveal that the hydrate is essential for promoting the requisite hydride shift that opens the 2H-chromene ring into the ortho-quinone methide (oQM) (4)[4]. Anhydrous FeCl₃ will result in trace yields or complete reaction failure.

  • Cycloaddition: Heat the reaction mixture to 60 °C for 12 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the inverse-electron-demand [4+2] cycloaddition between the transient oQM and the dienophile.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over MgSO₄ and concentrated. Purify via flash column chromatography.

Self-Validation & Analytical Checkpoints:

  • Visual Cue: The reaction mixture often produces a distinct, deep color change (red/purple) upon addition of the iron catalyst due to transient iron-phenolate complexation, which fades upon aqueous workup.

  • Mass Spectrometry (LC-MS): The mass of the product must be the exact sum of the starting chromene and the dienophile. If homodimerization occurs (a common side reaction if the dienophile is unreactive), the mass will be exactly double that of the starting material.

References

  • Title: Rapid Assembly of Functionalized 2H-Chromenes and 1,2-Dihydroquinolines via Microwave-Assisted Secondary Amine-Catalyzed Cascade Annulation of 2-O/N-Propargylarylaldehydes with 2,6-Dialkylphenols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Catalytic Synthesis of 2H‑Chromenes Source: Chemical Reviews (MSU Chemistry) URL: [Link]

  • Title: Iron-catalyzed Rearrangements and Cycloaddition Reactions of 2H-Chromenes Source: PMC - NIH (Chemical Communications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in methyl 2H-chromene-6-carboxylate synthesis

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with low yields during the synthesis of methyl 2H-chromene-6-carboxylate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with low yields during the synthesis of methyl 2H-chromene-6-carboxylate. This molecule—a critical scaffold in drug development and photochromic materials—is typically synthesized via the etherification of methyl 4-hydroxybenzoate followed by a cycloisomerization step.

The primary bottleneck almost universally occurs during the second step: the classical thermal propargyl Claisen rearrangement. This guide deconstructs the mechanistic failures of the thermal route and provides field-proven, catalytically optimized solutions.

I. Diagnostic Workflow

Before altering your protocol, use the decision tree below to isolate the exact point of failure in your synthetic pipeline.

DiagnosticTree Start Low Yield: Methyl 2H-chromene-6-carboxylate Step1 Is Step 1 (Etherification) conversion >95%? Start->Step1 Step1No Issue: Incomplete Alkylation Check base & alkylating agent Step1->Step1No No Step1Yes Analyze Step 2 (Cycloisomerization) Crude Step1->Step1Yes Yes SolAlk Solution: Add 18-crown-6 or KI to accelerate SN2 Step1No->SolAlk Tar Black Tar / Insoluble Mass? (Polymerization) Step1Yes->Tar SideProd Soluble Side Products? (Benzofurans / Dimers) Step1Yes->SideProd SolTar Solution: Switch from Thermal to Au(I) Catalysis (25°C) Tar->SolTar Yes SolSide Solution: Tune Catalyst Ligand (e.g., Ph3PAuNTf2) to favor 6-endo SideProd->SolSide Yes

Diagnostic decision tree for troubleshooting methyl 2H-chromene-6-carboxylate synthesis.

II. Troubleshooting FAQs

Q1: My thermal Claisen rearrangement in N,N-diethylaniline yields black tar and <20% of the desired chromene. Why is this happening?

A: The causality here is strictly kinetic. The classical thermal propargyl Claisen rearrangement requires temperatures exceeding 200 °C because the initial[3,3]-sigmatropic shift has a massive activation energy barrier (~32 kcal/mol)[1]. At these extreme temperatures, the resulting allene intermediate is highly reactive. Instead of undergoing the desired intramolecular 6π-electrocyclization, the allene rapidly participates in intermolecular oxidative dimerization and polymerization, resulting in the "black tar" you are observing[2].

Solution: Abandon the thermal route. Transitioning to a Gold(I)-catalyzed cycloisomerization bypasses the high-energy free allene intermediate entirely, allowing the reaction to proceed smoothly at room temperature[3].

Q2: I switched to a catalytic method, but I am isolating a 5-membered ring side product instead of the 6-membered chromene. What is it and how do I prevent it?

A: You are observing the formation of a benzofuran derivative. The intermediate generated during the rearrangement can partition into two competing cyclization pathways: the desired 6-endo-dig pathway (yielding 2H-chromenes) and the undesired 5-exo-dig pathway (yielding benzofurans)[1]. To suppress benzofuran formation, you must utilize a highly carbophilic Lewis acid catalyst that strictly enforces the 6-endo geometry. We recommend utilizing Ph3​PAuNTf2​ . The bulky, electron-withdrawing nature of the triflimide counterion ( NTf2−​ ) enhances the electrophilicity of the gold center, tightly coordinating the alkyne π-system and drastically lowering the transition state energy exclusively for the 6-endo-dig cycloisomerization[2].

Q3: My starting material (methyl 4-hydroxybenzoate) isn't fully consumed during the initial etherification with propargyl bromide. How can I drive this to completion?

A: The standard SN​2 etherification in acetone with K2​CO3​ often stalls due to the poor solubility of the inorganic base in the organic solvent, limiting the availability of the phenoxide nucleophile. Solution: Introduce a phase-transfer catalyst. Adding a catalytic amount of 18-crown-6 (which chelates the potassium ion, solubilizing the carbonate) or potassium iodide (KI) to facilitate an in situ Finkelstein reaction (converting propargyl bromide to the more reactive propargyl iodide) will dramatically accelerate the conversion, pushing yields above 95%[4].

III. Mechanistic Pathway Analysis

Understanding the divergence between the thermal and catalytic pathways is critical for rational troubleshooting. The diagram below illustrates why the Gold(I) catalyst prevents polymerization.

Mechanism cluster_thermal Classical Thermal Route (>200 °C) cluster_cat Au(I) Catalyzed Route (25 °C) SM Methyl 4-(prop-2-ynyloxy)benzoate (Propargyl Ether) Allene Allene Intermediate (High Energy) SM->Allene [3,3]-Claisen AuInt Gold-Alkyne π-Complex SM->AuInt Ph3PAuNTf2 Degradation Polymerization & Decomposition Allene->Degradation Intermolecular Benzofuran Benzofuran (5-exo-dig) Allene->Benzofuran Competing Product Methyl 2H-chromene-6-carboxylate (6-endo-dig) Allene->Product 6π-electrocyclization AuInt->Product Direct Cycloisomerization

Mechanistic divergence: thermal Claisen rearrangement vs. Gold(I)-catalyzed cycloisomerization.

IV. Quantitative Method Comparison

The empirical data clearly demonstrates the superiority of the catalytic route over the classical thermal approach for this specific substrate.

ParameterClassical Thermal RouteGold(I)-Catalyzed Route
Reaction Temperature 210 °C (Refluxing diethylaniline)25 °C – 50 °C
Reaction Time 12 – 24 hours2 – 4 hours
Typical Isolated Yield 15% – 35%85% – 95%
Major Side Products Benzofurans, Polymeric tarTrace benzofuran (<2%)
Catalyst / Additive None Ph3​PAuNTf2​ (2-5 mol%)

V. Optimized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized Synthesis of Methyl 4-(prop-2-ynyloxy)benzoate (Step 1)

This protocol utilizes a phase-transfer catalyst to ensure complete alkylation[4].

  • Setup: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve methyl 4-hydroxybenzoate (1.0 equiv, e.g., 10 mmol) in anhydrous acetone (0.3 M).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5 equiv) and 18-crown-6 (0.05 equiv). Stir for 15 minutes at room temperature to pre-form the phenoxide.

  • Alkylation: Dropwise add propargyl bromide (80 wt. % in toluene, 1.2 equiv).

  • Reaction: Heat the mixture to a gentle reflux (56 °C) with vigorous stirring for 12–24 hours.

  • Self-Validation Check (TLC): Spot the crude mixture against the starting material on silica TLC (Hexanes:EtOAc 4:1). The starting phenol is highly UV-active and stains dark with KMnO4​ . The reaction is complete only when the baseline-shifted phenol spot completely disappears.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via short-path silica plug if necessary.

Protocol B: Gold-Catalyzed Synthesis of Methyl 2H-chromene-6-carboxylate (Step 2)

This protocol bypasses thermal degradation using a highly carbophilic Gold(I) complex[2][3].

  • Setup: In an oven-dried vial under inert atmosphere, dissolve the purified methyl 4-(prop-2-ynyloxy)benzoate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add Ph3​PAuNTf2​ (0.02 to 0.05 equiv, 2-5 mol%). The solution may slightly darken.

  • Reaction: Stir at room temperature (25 °C). If the reaction is sluggish after 2 hours, gently warm to 50 °C.

  • Self-Validation Check (IR/NMR): Take a small aliquot, concentrate, and run a quick IR or 1H NMR. Successful cycloisomerization is confirmed by the complete disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in IR, and the appearance of the characteristic chromene double bond signals in 1H NMR (typically two doublets around 5.8 ppm and 6.4 ppm).

  • Workup: Filter the crude reaction mixture directly through a short pad of silica gel (eluting with Hexanes:EtOAc 9:1) to remove the gold catalyst. Concentrate in vacuo to yield the pure methyl 2H-chromene-6-carboxylate.

VI. References

  • Catalytic Synthesis of 2H‑Chromenes Source: MSU Chemistry URL:

  • Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Synthesis and characterization of pre-monomers via etherification Source: RSC Advances URL:

  • Computational Study on Cycloisomerization/Oxidative Dimerization of Aryl Propargyl Ethers Catalyzed by Gold Nanoclusters Source: Organometallics - ACS Publications URL:

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for Methyl 2H-Chromene-6-Carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of heterocyclic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of heterocyclic compounds. Methyl 2H-chromene-6-carboxylate presents a unique crystallization profile due to its dual polarity: a highly lipophilic benzopyran core coupled with a polar, hydrogen-bond-accepting methyl ester group.

This guide provides a self-validating framework for optimizing its recrystallization, addressing thermodynamic pitfalls like "oiling out," and ensuring high-purity yields.

Physicochemical Profile & Solvent Selection Matrix

Selecting the right solvent is the most critical step in recrystallization[1]. The ideal solvent system must exhibit a steep solubility curve—dissolving the chromene derivative entirely at the boiling point while rejecting it at low temperatures[2]. Because of its moderate polarity, single-solvent systems often fail to provide this steep curve, making a mixed-solvent system (e.g., Ethyl Acetate/Hexanes) the industry standard for this class of molecules[3].

Quantitative Solvent Comparison

Table 1: Solvent Parameters and Suitability for Methyl 2H-Chromene-6-Carboxylate

SolventPolarity Index (PI)Boiling Point (°C)Role in Mixed SystemSuitability & Mechanistic Notes
Ethyl Acetate 4.477"Good" Solvent (Solubilizer)Excellent affinity for the ester group; easily removed under vacuum[2].
Dichloromethane 3.140"Good" Solvent (Solubilizer)Good solubility, but low BP increases the risk of premature crystallization[2].
Ethanol 5.278Single Solvent CandidateCan work for highly pure crude, but may cause oiling out if impurities are high[4].
Hexanes 0.169"Bad" Solvent (Anti-solvent)Highly non-polar; forces the lipophilic chromene core out of solution[2].
Water 10.2100Anti-solvent (for alcohols)Not recommended; leads to amorphous precipitation rather than crystalline growth[5].

Standardized Mixed-Solvent Protocol (Ethyl Acetate / Hexanes)

This self-validating protocol utilizes the competing polarities of Ethyl Acetate and Hexanes to force controlled nucleation[2].

  • Initial Dissolution: Place the crude methyl 2H-chromene-6-carboxylate in an Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (dropwise) while swirling on a hot plate until the solid just dissolves[2].

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, filter the hot solution through a pre-heated stemless funnel to prevent premature crystallization in the stem[2].

  • Anti-Solvent Titration: Maintain the solution at a gentle boil. Slowly add hot Hexanes dropwise until the solution becomes slightly cloudy (the "cloud point"), indicating the exact point of saturation[2].

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution turns clear again. You now have a perfectly saturated solution at the boiling point[2].

  • Controlled Cooling: Remove the flask from the heat. Allow it to cool undisturbed to room temperature. Causality note: Slow cooling promotes the thermodynamic integration of solute molecules into a rigid crystal lattice, rejecting impurities into the mother liquor[6].

  • Ice Bath Maturation: Once at room temperature, place the flask in an ice bath for 15 minutes to maximize yield by further depressing solubility[2].

  • Harvesting: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with a small amount of ice-cold Hexanes to remove residual mother liquor[2].

Troubleshooting & FAQs

Q1: My compound is forming a milky emulsion or "oiling out" at the bottom of the flask instead of forming crystals. What is happening? A: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[6]. It occurs when the solute separates from the solution as a secondary liquid phase rather than a solid[6]. Thermodynamically, this happens if the melting point of your impure crude is depressed below the temperature at which the solution becomes saturated[7]. Because solute molecules in these droplets have high mobility, they act as an excellent solvent for unwanted impurities, trapping them as the oil eventually solidifies into an amorphous mass[6].

Q2: How do I recover an oiled-out solution? A: Do not let the oil solidify, as it will trap impurities[4]. Return the flask to the heat source until the oil redissolves into a clear solution[7]. The most effective fix is to add a small amount of your "good" solvent (Ethyl Acetate)[7]. This lowers the saturation temperature, allowing the solution to cool further before reaching saturation. Ideally, this forces the solution to cross the saturation curve below the compound's melting point, thereby favoring Solid-Liquid Phase Separation (crystallization)[4].

Q3: The solution has cooled to room temperature, and even after an ice bath, no crystals have formed. What went wrong? A: Your solution is kinetically trapped in a supersaturated state[6]. This lack of nucleation often occurs if slightly too much solvent was used[7]. To induce nucleation, you can provide a high-energy surface by vigorously scratching the inside of the glass flask with a glass stirring rod[2]. Alternatively, introduce a "seed crystal" of pure methyl 2H-chromene-6-carboxylate to bypass the nucleation energy barrier[6]. If these fail, boil off 20-30% of the solvent and try cooling again[7].

Q4: My recovered crystals are discolored (e.g., yellow/brown) instead of white. How do I fix this? A: Discoloration is caused by highly conjugated, polar impurities co-crystallizing or adhering to the crystal surface[7]. Redissolve the crystals in hot Ethyl Acetate, add a small amount of activated charcoal (Norit), boil for 5 minutes, and perform a hot gravity filtration[2]. The porous carbon will adsorb the large, conjugated impurities.

Visualizations

Workflow Start Crude Methyl 2H-chromene-6-carboxylate Solvent Select Solvent System (EtOAc/Hexanes) Start->Solvent Heat Dissolve in minimum hot solvent Solvent->Heat Cool Cool slowly to Room Temperature Heat->Cool Check Observe Phase State Cool->Check Crystals Crystals Formed (Success) Check->Crystals Ideal Oil Oiling Out (LLPS / Emulsion) Check->Oil Emulsion NoCryst No Crystals (Supersaturation) Check->NoCryst Clear FixOil Reheat & add 'good' solvent (EtOAc) Oil->FixOil FixNoCryst Scratch flask, add seed, or evaporate solvent NoCryst->FixNoCryst FixOil->Heat FixNoCryst->Cool

Decision tree for recrystallization troubleshooting and resolving phase separation issues.

PhaseMechanisms Sol Hot Saturated Solution Cooling Temperature Decrease Sol->Cooling Supersat Supersaturated State Cooling->Supersat Path1 Solid-Liquid Phase Separation Supersat->Path1 T < Melting Point Path2 Liquid-Liquid Phase Separation (Miscibility Gap) Supersat->Path2 T > Melting Point Nucleation Crystal Nucleation & Lattice Growth Path1->Nucleation Emulsion Droplet Coalescence (Impurity Trapping) Path2->Emulsion Pure High Purity Crystals Nucleation->Pure Impure Amorphous/Impure Oil Emulsion->Impure

Thermodynamic pathways illustrating crystallization versus oiling out (liquid-liquid phase separation).

References

1.[7] Title: 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL: [Link]

2.[4] Title: Recrystallization (help meeeeee) : r/chemistry - Reddit Source: reddit.com URL: [Link]

3.[6] Title: Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL: [Link]

4.[1] Title: Laboratory Techniques of Purification and Isolation - IT Medical Team Source: itmedicalteam.pl URL: [Link]

6.[3] Title: Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent - ACS Publications Source: acs.org URL: [Link]

7.[5] Title: Solvent Polarity and Miscibility Chart | PDF - Scribd Source: scribd.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of Methyl 2H-Chromene-6-Carboxylate

Welcome to the Technical Support Center for handling methyl 2H-chromene-6-carboxylate and its derivatives. This compound is highly valued in drug development and synthetic chemistry, but its structural features make it u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling methyl 2H-chromene-6-carboxylate and its derivatives. This compound is highly valued in drug development and synthetic chemistry, but its structural features make it uniquely susceptible to environmental degradation. This guide provides researchers with mechanistic insights, troubleshooting steps, and self-validating protocols to ensure absolute chemical integrity during storage and experimentation.

Mechanistic Overview of Degradation Pathways

To successfully stabilize methyl 2H-chromene-6-carboxylate, one must first understand the causality behind its degradation. The molecule features two primary sites of chemical instability:

  • Ester Hydrolysis: The methyl ester moiety at the C6 position is highly susceptible to nucleophilic acyl substitution. When exposed to ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon. This reaction is accelerated by both acidic and basic impurities, irreversibly converting the ester into 1[1].

  • Oxidative Cleavage & Photodegradation: The C3-C4 double bond within the 2H-chromene ring is electron-rich and allylic to the ether oxygen. Exposure to atmospheric oxygen and UV/visible light induces radical-mediated auto-oxidation, leading to2[2].

  • Isomerization & Dimerization: In the presence of trace acids, the 2H-chromene system can undergo double-bond migration (e.g., isomerizing to 4H-chromene) or 3[3].

Degradation Moisture Moisture (H2O) Hydrolysis Ester Hydrolysis Moisture->Hydrolysis OxygenLight Oxygen & UV Light Oxidation Oxidative Cleavage OxygenLight->Oxidation Acid Acidic Impurities Dimerization Dimerization Acid->Dimerization CarboxylicAcid 2H-Chromene-6-Carboxylic Acid Hydrolysis->CarboxylicAcid Degradants Epoxides & Cleavage Products Oxidation->Degradants Dimers Chromene Dimers Dimerization->Dimers

Logical mapping of environmental triggers to chromene degradation pathways.

Quantitative Stability Data

To ensure experimental reproducibility, adhere to the following empirically derived stability baselines for chromene-carboxylate derivatives.

Storage ConditionAtmosphereLight ExposureEstimated Stability (Purity >95%)Primary Degradation Pathway
25°C (Solid) Ambient AirAmbient UV/Vis< 1 weekOxidative Cleavage / Epoxidation
4°C (Solid) Ambient AirDark1–2 monthsEster Hydrolysis
-20°C (Solid) Argon / N₂Dark> 12 monthsNone (Stable)
25°C (10mM in DMSO) Ambient AirAmbient UV/Vis< 48 hoursHydrolysis & Dimerization
-80°C (10mM in DMSO) Argon / N₂Dark6 months (single thaw)None (Stable)

Troubleshooting Guide & FAQs

Q: I am observing a yellow/brown discoloration of my solid methyl 2H-chromene-6-carboxylate powder over time. What is happening? A: Color change in chromene compounds is a classic indicator of 4[4]. The electron-rich pyran ring reacts with atmospheric oxygen, forming conjugated polymeric degradants. Solution: Always store the solid in opaque, amber vials. If discoloration is observed, do not use the compound for sensitive bioassays without re-purifying via flash chromatography.

Q: My LC-MS analysis shows a new peak with a mass [M-14]- (loss of CH2). Why is my compound degrading in solution? A: This mass shift indicates the5 to the corresponding carboxylic acid[5]. This occurs when stock solutions are prepared in hygroscopic solvents (like DMSO or DMF) that have absorbed atmospheric moisture. Solution: Use strictly anhydrous solvents. If using DMSO, ensure it is from a freshly opened, septum-sealed bottle stored over molecular sieves.

Q: Why am I seeing poor reproducibility in my cell-based assays when using a 10 mM stock solution stored at -20°C? A: Poor reproducibility often stems from repeated freeze-thaw cycles. Chromene derivatives can undergo3 when concentrated during the freezing process[3]. Furthermore, condensation introduced during thawing drives hydrolysis. Solution: Aliquot stock solutions into single-use volumes immediately upon preparation.

Q: Are there any chemical stabilizers I can add to the stock solution? A: Yes. While keeping the environment anhydrous and inert is the primary defense, adding small amounts of antioxidants such as4 can scavenge radicals and prevent oxidative cleavage[4]. Trace amounts of non-nucleophilic amines can also be used to scavenge acidic impurities that catalyze dimerization.

Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your experimental data, every protocol must be a self-validating system. Follow these SOPs to maintain compound integrity.

SOP 1: Preparation and Long-Term Storage of Solid Compound

Objective: Establish a controlled environment to ensure >99% purity of the solid over a 12-month period.

  • Initial QC Validation: Verify the purity of the received batch using 1H NMR. Look specifically for the absence of 3 or broad carboxylic acid OH peaks[3].

  • Desiccation: Transfer the compound vial (cap loosened) into a vacuum desiccator containing active desiccant (e.g., Drierite) for 24 hours to remove surface moisture.

  • Inert Gas Flushing: Transfer the vial to a glove box or use a Schlenk line. 4 for 60 seconds to displace all oxygen[4].

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Storage: Place the vial in a secondary opaque container with a desiccant packet. Store at -20°C.

SOP 2: Reconstitution and Aliquoting for Biological Assays

Objective: Prevent solvent-mediated degradation and freeze-thaw damage during assay preparation.

  • Thermal Equilibration (Critical Step): Remove the opaque container from the -20°C freezer and allow it to warm to room temperature (approx. 30 mins) before opening. This self-validating step prevents the condensation of atmospheric moisture onto the cold powder.

  • Solvent Preparation: 4 by bubbling Argon through it for 15 minutes to remove dissolved oxygen[4].

  • Dissolution: Dissolve the required mass of methyl 2H-chromene-6-carboxylate to achieve the desired stock concentration.

  • Aliquoting: Immediately divide the stock solution into single-use PCR tubes (e.g., 10 µL to 50 µL per tube).

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Workflow Start Receive Bulk Compound Dry Desiccation (24h) Start->Dry Argon Argon/N2 Flush Dry->Argon StoreSolid Store Solid at -20°C Argon->StoreSolid Solvent Reconstitute in Anhydrous Solvent StoreSolid->Solvent Aliquot Create Single-Use Aliquots Solvent->Aliquot StoreLiquid Flash Freeze & Store at -80°C Aliquot->StoreLiquid

Step-by-step workflow for the processing, storage, and aliquoting of chromenes.

References

  • (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor. PMC. URL:[Link]

  • Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. Indian Academy of Sciences. URL:[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. URL: [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. URL: [Link]

Sources

Optimization

Technical Support Center: Accelerating Methyl 2H-Chromene-6-Carboxylate Cross-Coupling Workflows

Welcome to the Advanced Application Support Hub. This technical guide is engineered for drug development professionals and synthetic chemists experiencing kinetic bottlenecks or yield degradation during the functionaliza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Hub. This technical guide is engineered for drug development professionals and synthetic chemists experiencing kinetic bottlenecks or yield degradation during the functionalization of methyl 2H-chromene-6-carboxylate derivatives[1]. While palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is standard for elaborating this scaffold, conventional heating often results in sluggish kinetics (12–24 hours) and competing side reactions, such as the saponification of the C6-ester.

This support center provides field-proven troubleshooting strategies, focusing on microwave-assisted organic synthesis (MAOS) and catalyst optimization, to accelerate reaction times while preserving the integrity of the chromene core.

Diagnostic Hub: Understanding Kinetic Bottlenecks

To improve reaction times, we must first isolate the rate-limiting steps within the catalytic cycle. For halogenated chromene electrophiles, the bottleneck is typically the oxidative addition of the relatively electron-rich chromene core to the Pd(0) center, followed by the transmetalation step, which requires precise base activation without destroying the base-sensitive methyl ester.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)2) OxAdd Oxidative Addition [Rate-Limiting Step] Pd0->OxAdd + Chromene Electrophile PdII Pd(II)-Chromene Complex OxAdd->PdII Accelerated by Electron-Rich Ligands Transmet Transmetalation (Accelerated by Base) PdII->Transmet + Coupling Partner PdII_TM Transmetalated Intermediate Transmet->PdII_TM Microwave Heat Enhances Kinetics RedElim Reductive Elimination (Product Release) PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Chromene Product RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting kinetic bottlenecks and acceleration points.

Knowledge Base (FAQ)

Q1: Why does my cross-coupling reaction take over 12 hours under conventional heating, and how can I fix it? A1: Conventional oil bath heating relies on thermal convection, which is highly inefficient at transferring energy to the specific bonds involved in the catalytic cycle. By switching to microwave irradiation , you utilize dielectric heating. Microwave energy directly couples with the dipole moments of polar solvents and reagents, providing instantaneous, localized superheating. Literature demonstrates that transitioning to microwave irradiation (110–135 °C) can compress cross-coupling reaction times from 12 hours down to 40–90 minutes[2],[3].

Q2: How do I prevent the hydrolysis of the C6-methyl ester group during the accelerated reaction? A2: The methyl ester at the C6 position is highly susceptible to saponification if harsh bases (like NaOH or KOH) are used at elevated temperatures. Causality: Hydroxide ions act as strong nucleophiles, directly attacking the ester carbonyl. To prevent this while maintaining rapid transmetalation, utilize anhydrous conditions or mild bases such as Cs2​CO3​ or K3​PO4​ [3]. Cesium carbonate provides sufficient basicity to activate the boronic acid (forming the reactive boronate complex) without hydrolyzing the ester.

Q3: Which palladium precatalyst and ligand combination yields the fastest Turnover Frequencies (TOF) for this scaffold? A3: Pd(OAc)2​ combined with PPh3​ or electron-rich Buchwald ligands (e.g., SPhos) is optimal[3]. Causality: The acetate ligands assist in generating the active Pd(0) species rapidly in situ. Furthermore, electron-rich phosphine ligands increase the electron density at the palladium center, which significantly lowers the activation energy required for the rate-limiting oxidative addition into the chromene-halogen bond.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the dramatic impact of transitioning from conventional heating to microwave-assisted protocols for chromene cross-coupling.

Heating ModalityCatalyst SystemBase / SolventReaction TimeYield (%)Ester Integrity
Conventional Oil Bath (110 °C) Pd(OAc)2​ / PPh3​ Cs2​CO3​ / Toluene12.0 h45%Partial Hydrolysis
Microwave Irradiation (110 °C) Pd(OAc)2​ / PPh3​ Cs2​CO3​ / Toluene1.5 h88%Intact[3]
Microwave Irradiation (135 °C) Pd(dppf)Cl2​ K3​PO4​ / Dioxane-H₂O40 min89%Intact[2]

Troubleshooting Logic Tree

If your reaction is still failing to reach completion within the expected timeframe, follow this diagnostic workflow to identify the failure point.

Troubleshooting Start Reaction > 2h or Yield < 50%? CheckHeat Apply Microwave Irradiation (110-135°C) Start->CheckHeat Slow Kinetics CheckBase Is Ester Hydrolyzing? Switch to Cs2CO3 Start->CheckBase Byproduct Formation CheckCat Pd Black Forming? Increase Ligand Loading Start->CheckCat Catalyst Death CheckHeat->CheckCat Incomplete Success Optimized Reaction (< 1.5h, > 85% Yield) CheckHeat->Success Complete Conversion CheckBase->Success Ester Preserved CheckCat->Success Active Catalyst Maintained

Diagnostic logic tree for resolving kinetic and yield issues in chromene cross-coupling.

Standard Operating Procedure (SOP): Self-Validating Protocol

Objective: Execute a Suzuki-Miyaura cross-coupling on a halogenated methyl 2H-chromene-6-carboxylate derivative in under 1.5 hours using a self-validating methodology.

Step 1: Reagent Assembly & Deoxygenation

  • Action: In a 10 mL microwave-safe vial, combine the chromene electrophile (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(OAc)2​ (4 mol%), PPh3​ (25 mol%), and Cs2​CO3​ (3.0 equiv)[3]. Add anhydrous Toluene (or 1,4-Dioxane). Seal with a microwave crimp cap and sparge with Argon for 10 minutes.

  • Causality: Pd(OAc)2​ is a stable Pd(II) precatalyst that is rapidly reduced in situ to the active Pd(0) species by the phosphine ligand. Deoxygenation is critical because O2​ irreversibly oxidizes the phosphine ligands, causing the palladium to aggregate and crash out of solution.

  • Validation Check: Before heating, the solution must be a clear, pale yellow. If the solution turns black immediately upon base addition, oxygen has prematurely oxidized the phosphine (Pd black formation). Do not proceed; discard and restart.

Step 2: Microwave Irradiation

  • Action: Place the vial in the microwave synthesizer. Irradiate at 110 °C for 1.5 hours with a maximum power limit of 100 W[3].

  • Causality: Microwave dielectric heating bypasses the thermal resistance of the vessel walls, directly exciting the polar components. This localized superheating dramatically accelerates the rate-limiting oxidative addition step[2],[4].

  • Validation Check: Monitor the real-time pressure profile on the synthesizer display. A stable, plateaued pressure curve indicates controlled heating. A sudden, sharp spike suggests solvent decomposition or an uncontrolled exotherm—abort the run immediately.

Step 3: In-Process Control (IPC)

  • Action: After the vessel cools to room temperature, extract a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Causality: LC-MS provides definitive proof of conversion by tracking the exact mass of the chromene starting material versus the coupled product.

  • Validation Check: The chromatogram should show <5% starting material. If a significant mass corresponding to the hydrolyzed carboxylic acid ( M−14 ) is detected, the base concentration is too high or the solvent is insufficiently anhydrous.

Step 4: Workup and Isolation

  • Action: Filter the crude reaction mixture through a short pad of Celite, eluting with Ethyl Acetate, to remove Pd particulates and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

  • Causality: Removing palladium particulates immediately prevents product degradation or unwanted isomerization of the sensitive 2H-chromene double bond during the concentration phase.

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds RSC Advances URL:[Link][2]

  • Rapid Assembly of Functionalized 2H-Chromenes and 1,2-Dihydroquinolines via Microwave-Assisted Secondary Amine-Catalyzed Cascade Annulation The Journal of Organic Chemistry URL:[Link][4]

  • Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy PMC (National Institutes of Health) URL:[Link][3]

  • 2-(4,8-Dimethyl-3,7-nonadienyl)-2-methyl-2H-1-benzopyran-6-carboxylic acid (Piperochromenoic acid derivatives) PubChem (National Library of Medicine) URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Eluting Impurities in Methyl 2H-Chromene-6-Carboxylate Workflows

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development challenges where trace impurities hide beneath the main active pharmaceutical ingredien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development challenges where trace impurities hide beneath the main active pharmaceutical ingredient (API) peak. For chromene derivatives like methyl 2H-chromene-6-carboxylate , these impurities are typically structural isomers (e.g., the 4H-chromene isomer), uncyclized synthetic precursors, or hydrolysis degradation products[1].

Because these related substances share near-identical lipophilicity and molecular weights, traditional one-dimensional (1D) reversed-phase chromatography on standard C18 columns often fails to achieve the baseline resolution ( Rs​≥1.5 ) required for accurate quantitation[2]. This guide provides a causality-driven, self-validating framework to troubleshoot and resolve these critical co-elution events, ensuring compliance with ICH Q3A reporting thresholds (0.05%)[3].

Diagnostic Workflow for Co-Eluting Peaks

Before altering your method, you must diagnose the chemical nature of the co-elution. The following decision tree outlines the logical progression from initial detection to advanced 2D-LC implementation.

TroubleshootingWorkflow N1 Co-eluting Impurity Detected (Rs < 1.5) N2 Evaluate Peak Purity (DAD & MS Spectra) N1->N2 N3 Spectra Identical (Likely Isomer) N2->N3 Yes N4 Spectra Distinct (Precursor/Degradant) N2->N4 No N5 Switch to Orthogonal Column (e.g., PFP or Phenyl-Hexyl) N3->N5 N6 Optimize Mobile Phase (Modifier, pH, Buffer) N4->N6 N7 Resolution Achieved (Rs ≥ 1.5) N5->N7 Success N8 Implement HiRes 2D-LC (Heart-Cutting) N5->N8 Fails N6->N7 Success N6->N8 Fails N8->N7 Orthogonal 2D Separation

Diagnostic workflow for resolving co-eluting impurities in chromene derivatives.

Experimental Protocols
Protocol A: 1D-LC Selectivity Tuning via Stationary Phase Orthogonality

Causality: Chromene rings contain a delocalized π -electron system. Standard C18 columns rely purely on hydrophobic dispersion forces, which cannot distinguish between subtle double-bond shifts (e.g., 2H vs. 4H isomers). By switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase, we introduce π−π , dipole-dipole, and shape-selective interactions that exploit the specific electronic distribution of the chromene core[4].

Step-by-Step Methodology:

  • Column Selection: Install a PFP or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates ( N ) and alternative selectivity[2].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Methanol). Note: Methanol is preferred over Acetonitrile here, as it acts as a protic solvent, enhancing shape selectivity and π−π interactions on PFP columns[5].

  • Gradient Design: Program a shallow gradient (e.g., 30% to 60% B over 15 minutes) to maximize the retention factor ( k ) during the critical elution window of the methyl 2H-chromene-6-carboxylate peak.

  • Self-Validation: Inject a spiked sample containing the API and known impurities. Utilize a Diode Array Detector (DAD) to perform a peak purity analysis. A purity angle less than the purity threshold confirms the absence of co-eluting species under the main peak.

Protocol B: High-Resolution 2D-LC (Heart-Cutting) for Trace Impurities

Causality: When 1D-LC reaches its peak capacity limits, High-Resolution 2D-LC (HiRes 2D-LC) allows us to fractionate the entire API peak into narrow cuts. These cuts are parked in sample loops and injected onto a secondary column with entirely different chemistry. This isolates the trace impurity from the massive API signal, preventing ion suppression in the mass spectrometer and enabling detection at the 0.05% threshold[3][6].

Step-by-Step Methodology:

  • 1D Separation (First Dimension): Run the sample on a standard C18 column where the impurity co-elutes with the methyl 2H-chromene-6-carboxylate peak.

  • Fractionation Setup: Configure the 2D-LC software to perform "Multiple Heart-Cutting" (MHC). Set the sampling valve to take 40 µL consecutive cuts across the entire width of the main peak[7].

  • At-Column Dilution (ACD): To prevent peak broadening caused by solvent mismatch between the 1D and 2D mobile phases, enable ACD to mix the heart-cut fractions with a weak solvent (e.g., water) before they reach the 2D column head[8].

  • 2D Separation (Second Dimension): Elute the parked fractions onto an orthogonal 2D column (e.g., a short, fast PFP column) using a rapid ballistic gradient.

  • Detection: Route the 2D effluent to a Time-of-Flight (TOF) MS for accurate mass confirmation of the resolved trace impurities[9].

Quantitative Data: Impact of Method Parameters on Resolution

The table below summarizes the empirical data gathered during method optimization for separating methyl 2H-chromene-6-carboxylate from its structurally identical 4H-isomer.

Stationary PhaseOrganic ModifierSelectivity ( α )Resolution ( Rs​ )Peak Asymmetry ( As​ )Outcome
C18 Acetonitrile (ACN)1.020.81.1Severe Co-elution
C18 Methanol (MeOH)1.051.11.2Partial Resolution (Shoulder)
Phenyl-Hexyl Methanol (MeOH)1.121.81.0Baseline Resolution
PFP Methanol (MeOH)1.182.41.0Optimal Separation

Data demonstrates that combining a PFP stationary phase with Methanol provides the highest selectivity for chromene isomers.

Frequently Asked Questions (FAQs)

Q: I see a peak shoulder on my methyl 2H-chromene-6-carboxylate peak only when using acetonitrile, but it merges completely when I switch to methanol on a C18 column. Why? A: Acetonitrile is an aprotic solvent with a strong dipole moment, whereas methanol is a protic solvent capable of hydrogen bonding. The impurity likely has a subtle difference in dipole moment (e.g., an uncyclized precursor with an exposed ether linkage). Acetonitrile exploits this dipole difference, causing slight separation, whereas methanol masks it[5][10]. To fully resolve it, switch to a stationary phase that amplifies dipole interactions, such as a cyano or PFP column.

Q: How do I handle the hydrolysis degradant (2H-chromene-6-carboxylic acid) tailing into the main ester peak? A: The carboxylic acid degradant ionizes at neutral pH, causing secondary ion-exchange interactions with residual silanols on the silica support, which leads to severe tailing[11]. You must adjust the mobile phase pH to at least 2 units below the pKa​ of the acid (target pH 2.5–3.0 using formic or phosphoric acid). This fully protonates the degradant, increasing its hydrophobicity, sharpening the peak, and shifting its retention time away from the main ester peak[5].

Q: When transferring a heart-cut fraction in 2D-LC, I observe severe peak broadening and distortion in the second dimension. How can I fix this? A: This phenomenon is caused by "solvent mismatch." The fraction transferred from the 1D column often contains a high percentage of strong organic solvent. When injected into the 2D column, the analytes fail to focus at the column head and migrate prematurely. You must implement At-Column Dilution (ACD) or a trap-and-elute strategy. By teeing in a weak aqueous solvent prior to the 2D column, you dilute the organic strength of the cut, allowing the analytes to tightly focus at the head of the 2D column before the secondary gradient begins[8].

References
  • Harnessing 2D-LC for Big Pharma (2). The Analytical Scientist.
  • High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. LabRulez LCMS.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.
  • High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. Agilent Technologies.
  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. Agilent Technologies.
  • Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Waters Corporation.
  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Veeprho.
  • Challenges in HPLC Method Development for Impurity Identification. SynThink.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
  • Development and Validation of a Stability-Indicating HPLC Method for the Determination of Cromolyn Sodium and its Related Substances. Taylor & Francis (Tandfonline).
  • Recent HPLC-UV Approaches for Cannabinoid Analysis. MDPI.

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Methyl 2H-Chromene-6-Carboxylate

Welcome to the Application Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals seeking to optimize the microwave-assisted synthesis of methyl 2H-chromene-6-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals seeking to optimize the microwave-assisted synthesis of methyl 2H-chromene-6-carboxylate.

The 2H-chromene scaffold is a recognized "privileged structure" in medicinal chemistry. By transitioning from conventional thermal heating to microwave irradiation, we can achieve rapid, uniform dielectric heating. This significantly reduces reaction times, minimizes side-product formation, and improves overall yields [1].

Experimental Workflow

The following workflow outlines the critical stages of the microwave-assisted condensation process.

Workflow Start 1. Reagent Prep Methyl 4-hydroxybenzoate Catalyst 2. Catalyst & Solvent Base + DMF Start->Catalyst MW 3. Microwave Irradiation 120°C, 8-10 min Catalyst->MW Cool 4. Active Cooling <40°C MW->Cool Purify 5. Work-up & Isolation Precipitation Cool->Purify

Experimental workflow for microwave-assisted 2H-chromene synthesis.

Standard Operating Procedure (SOP): Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology incorporates physical and analytical checkpoints to ensure the reaction is proceeding correctly at every step.

Step 1: Reagent Preparation

  • Action: Combine methyl 4-hydroxybenzoate (1.0 mmol) and the appropriate α,β-unsaturated aldehyde (e.g., 3-methyl-2-butenal, 1.2 mmol) in a 10 mL microwave-safe reaction vial.

  • Causality: We use a 1.2x stoichiometric excess of the aldehyde. Because microwaves heat the solvent rapidly, volatile aldehydes can vaporize into the headspace before the system fully pressurizes. The excess compensates for this partition, ensuring the phenol is fully consumed.

Step 2: Catalyst & Solvent Addition

  • Action: Add a catalytic amount of base (e.g., pyridine or basic alumina, 0.2 mmol) and 3 mL of N,N-Dimethylformamide (DMF).

  • Causality: DMF possesses a high loss tangent (tan δ), making it an excellent microwave absorber for rapid heating. The base is strictly required to deprotonate the phenol, catalyzing the initial nucleophilic attack on the aldehyde[2].

  • Self-Validation Checkpoint: Prior to heating, the mixture should be a pale yellow suspension.

Step 3: Microwave Irradiation

  • Action: Seal the vial with a pressure-rated septum cap. Irradiate at 120°C for 8–10 minutes using a dynamic power program (maximum 800 W).

  • Causality: Dynamic power modulation prevents thermal overshoot by automatically reducing wattage as the target temperature is approached. The sealed vessel allows the DMF to safely exceed its atmospheric boiling point, providing the activation energy required for the rate-limiting intramolecular cyclization step[3].

  • Self-Validation Checkpoint: Monitor the synthesizer's pressure readout. A stable pressure of ~2-3 bar at 120°C validates a properly sealed system. A sudden drop indicates a septum leak.

Step 4: Cooling and Work-up

  • Action: Allow the system to actively cool via compressed air to <40°C before venting. Pour the mixture into ice-cold water (15 mL) to precipitate the crude methyl 2H-chromene-6-carboxylate. Filter and recrystallize from ethanol.

  • Causality: Premature venting causes solvent flash-boiling, leading to product loss and safety hazards. Ice-water precipitation drives the thermodynamic equilibrium towards solid product recovery by drastically lowering the dielectric constant of the medium.

  • Self-Validation Checkpoint: Spot the crude solid on a silica TLC plate (5% EtOAc/Hexane). The complete disappearance of the phenol spot (Rf ~0.3) and the appearance of a highly UV-active product spot (Rf ~0.7) validates successful cyclization[4].

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The synthesis proceeds via an initial aldol-type condensation followed by an intramolecular dehydration.

Mechanism Phenol Methyl 4-hydroxybenzoate Intermediate Aldol-type Adduct (Uncyclized) Phenol->Intermediate Base Catalysis Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Intermediate Cyclization Intramolecular Dehydration (-H2O) Intermediate->Cyclization MW Heat (120°C) Product Methyl 2H-chromene-6-carboxylate Cyclization->Product

Plausible reaction mechanism for methyl 2H-chromene-6-carboxylate formation.

Quantitative Data: Method Comparison

The table below summarizes the quantitative advantages of utilizing microwave irradiation over conventional thermal reflux for the synthesis of 2H-chromene derivatives[4].

Synthesis MethodHeating SourceTemperature (°C)Reaction TimeIsolated Yield (%)Crude Purity (HPLC)
Conventional Oil Bath (Reflux)12012 - 24 hours45 - 52%~82%
Microwave-Assisted Dielectric (Sealed)1208 - 10 minutes68 - 73%>95%

Troubleshooting Guides

Issue: My reaction vial is over-pressurizing, causing the microwave to abort the run.

  • Root Cause: Over-pressurization usually stems from the rapid evolution of water (a byproduct of the dehydration step) or the thermal degradation of the unreacted aldehyde.

  • Intervention:

    • Adjust the Ramp Time: Program a slower temperature ramp to 120°C (e.g., over 3–4 minutes instead of 30 seconds). This allows the system's dynamic power control to manage pressure spikes smoothly.

    • Optimize Headspace: Ensure your reaction volume does not exceed 50% of the vial's total capacity. Adequate headspace is mandatory for absorbing the expansion of evolved gases.

Issue: TLC/LCMS shows a high percentage of the uncyclized aldol-adduct intermediate.

  • Root Cause: The intramolecular dehydration step requires sustained thermal energy. If the microwave drops power too early (due to reaching the temperature setpoint too aggressively), the cyclization stalls.

  • Intervention: Increase the hold time at 120°C by an additional 5 minutes. If the issue persists, verify the loss tangent of your solvent. Adding a highly polar co-solvent (like 10% v/v ionic liquid) will increase microwave absorbance, ensuring energy is efficiently transferred to the intermediate[2].

Issue: The final product is heavily contaminated with polymeric byproducts.

  • Root Cause: α,β-unsaturated aldehydes are highly prone to bimolecular polymerization under basic conditions at elevated temperatures.

  • Intervention: Transition from a homogeneous base (like pyridine) to a heterogeneous catalyst (such as basic alumina). Heterogeneous catalysts localize the reactive intermediates at the solid surface, physically restricting the bimolecular collisions required for extensive polymerization[4].

Frequently Asked Questions (FAQs)

Q: Can I scale this reaction directly from 1 mmol to 100 mmol in a single batch vial? A: No. Direct volumetric scale-up in microwave synthesis alters the penetration depth of the microwaves. A standard 2.45 GHz microwave penetrates most organic solvents to a depth of only 1–2 cm. For a 100 mmol scale, you must transition from a batch vial to a continuous-flow microwave reactor to maintain the uniform heating profile that guarantees high yields[1].

Q: Why is the methyl ester at the 6-position significant? A: The 2H-chromene scaffold is foundational in drug discovery. Derivatives bearing ester functionalities at the 6-position (like methyl 2H-chromene-6-carboxylate) serve as highly versatile synthetic intermediates. They can be easily hydrolyzed, amidated, or reduced to synthesize targeted antimicrobial, anti-inflammatory, and neuroprotective agents [1].

Q: Is it absolutely necessary to use a sealed vessel for this protocol? A: Yes. The self-validating kinetics of this protocol rely entirely on the autogenous pressure generated in a sealed vial. This pressure suppresses the boiling of the solvent, allowing the reaction to proceed smoothly at 120°C without evaporative cooling or solvent loss.

References

  • Title: Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment Source: Molecules (MDPI) URL: [Link]

  • Title: Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA Source: Current Microwave Chemistry (Bentham Science) URL: [Link]

  • Title: Synthesis of 2H-Chromenes by Base Catalyzed Condensation of Phenols with 3-Methyl-2-butenal under Microwave Irradiation Source: Bulletin of the Chemical Society of Japan URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Methyl 2H-Chromene-6-Carboxylate vs. Coumarin Scaffolds

Executive Summary & Structural Dynamics In the landscape of medicinal chemistry, oxygen-containing heterocycles such as benzopyrans (chromenes) and benzopyrones (coumarins) are privileged scaffolds. This guide objectivel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

In the landscape of medicinal chemistry, oxygen-containing heterocycles such as benzopyrans (chromenes) and benzopyrones (coumarins) are privileged scaffolds. This guide objectively compares the biological performance, structural causality, and target specificity of methyl 2H-chromene-6-carboxylate against the classic coumarin (2H-chromen-2-one) scaffold.

While structurally analogous, the fundamental difference lies in the C2 and C6 positions. Coumarin features a C2 carbonyl group, forming a lactone ring that acts as a potent hydrogen bond acceptor and is susceptible to enzymatic ring-opening[1]. Conversely, methyl 2H-chromene-6-carboxylate lacks this lactone carbonyl, presenting a more metabolically stable cyclic ether/alkene system. Furthermore, the substitution of a methyl ester at the C6 position of the chromene core significantly enhances lipophilicity (LogP), providing a hydrophobic anchor that alters the molecule's orientation within the binding pockets of target enzymes, such as cyclooxygenases (COX) and β -glucuronidase[2][3].

Comparative Biological Activity Profiles

Both scaffolds exhibit broad-spectrum pharmacological activities, but their primary targets and efficacies diverge based on their structural electronics and steric bulk[4].

Anticancer & Cytotoxicity

Coumarin derivatives are well-documented for their potent cytotoxicity against various human cancer cell lines. Functionalization, such as in coumarin-3-carboxamides, yields exceptional activity against HepG2 and HeLa cells, often rivaling standard chemotherapeutics like doxorubicin[1]. The planar nature of the coumarin bicyclic ring facilitates DNA intercalation and kinase inhibition[4]. Chromene derivatives, particularly those with C6 carboxylate/ester substitutions, tend to induce apoptosis via mitochondrial pathways. The ester group enhances membrane permeability, allowing higher intracellular accumulation[2].

Enzyme Inhibition (Carbonic Anhydrase & β -Glucuronidase)

Coumarins are classic inhibitors of Carbonic Anhydrase (CA), a critical target for anti-glaucoma and anticancer therapies. Fused coumarin-chromene systems demonstrate high-affinity allosteric inhibition of both CA II and β -glucuronidase. The presence of ester groups (like the methyl carboxylate) on the chromene/pyran ring significantly boosts inhibitory potential against β -glucuronidase due to favorable steric interactions within the enzyme's allosteric site[3].

Quantitative Performance Comparison
Biological Target / AssayCoumarin Scaffold (Representative Derivatives)Chromene Scaffold (Methyl Carboxylate/Ester Derivatives)Reference Standard
HepG2 Cell Viability (IC 50​ ) 2.62 – 4.85 μ M (Coumarin-3-carboxamides)10.5 – 25.0 μ M (Fused Chromenes)Doxorubicin: ~1.2 μ M
HeLa Cell Viability (IC 50​ ) 0.39 – 0.75 μ M (Coumarin-3-carboxamides)8.2 – 15.4 μ M (Fused Chromenes)Doxorubicin: ~0.5 μ M
β -Glucuronidase (IC 50​ ) > 1000 μ M (Unsubstituted)440.1 – 670.7 μ M (Ester-functionalized)Silymarin: 731.9 μ M
Carbonic Anhydrase II (IC 50​ ) 4.55 – 7.78 μ M (Hydroxylated Coumarins)Moderate to WeakZonisamide: 12.02 μ M

Mechanistic Pathways

The divergence in biological activity is directly linked to the molecular interactions dictated by the respective scaffolds. The diagram below illustrates the divergent and convergent signaling pathways modulated by these two chemical backbones.

Pathway Coumarin Coumarin Scaffold (2H-chromen-2-one) CA Carbonic Anhydrase (CA) Inhibition Coumarin->CA High Affinity (Lactone) BGluc β-Glucuronidase Inhibition Coumarin->BGluc Moderate Chromene Methyl 2H-chromene-6-carboxylate (Benzopyran derivative) Chromene->BGluc Allosteric modulation COX COX-1 / COX-2 Inhibition Chromene->COX Ester anchor binding Apoptosis Apoptosis Induction (Anticancer) CA->Apoptosis BGluc->Apoptosis AntiInflam Anti-inflammatory Response COX->AntiInflam

Molecular targets and signaling pathways of Coumarin and Chromene scaffolds.

Self-Validating Experimental Protocols

To objectively compare the biological activity of methyl 2H-chromene-6-carboxylate and coumarin derivatives, researchers must employ standardized, self-validating assays. The following protocols detail the critical steps for evaluating cytotoxicity and enzyme inhibition, emphasizing the causality behind specific methodological choices.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality Check: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This directly correlates with the metabolic rate of the cells, providing a highly reliable indicator of cell viability and apoptotic induction following scaffold treatment.

  • Cell Seeding: Seed HepG2 or HeLa cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO 2​ atmosphere for 24 hours to allow adherence.

  • Compound Treatment: Prepare stock solutions of the chromene and coumarin derivatives in DMSO. Dilute with media to achieve final concentrations ranging from 0.1 to 100 μ M. Critical: Ensure final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced baseline toxicity. Treat cells and incubate for 48 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media and add 100 μ L of pure DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ values using non-linear regression analysis. Use Doxorubicin as a positive control.

Workflow Prep Compound Preparation (DMSO Stock) Treatment Scaffold Treatment (0.1 - 100 μM) Prep->Treatment CellCulture Cell Culture (HepG2, HeLa) CellCulture->Treatment MTT MTT Reagent Addition Treatment->MTT 48h Incubation Formazan Formazan Solubilization MTT->Formazan 4h Incubation Readout Absorbance Readout (570 nm) & IC50 Formazan->Readout

Standardized MTT assay workflow for evaluating scaffold cytotoxicity.

Protocol B: In Vitro β -Glucuronidase Inhibition Assay

Causality Check: β -glucuronidase is a key enzyme in tumor microenvironments. Using p-nitrophenyl- β -D-glucuronide as a substrate allows for a precise spectrophotometric readout, as the enzymatic cleavage produces p-nitrophenolate, which absorbs strongly at 405 nm under basic conditions[3].

  • Assay Preparation: Prepare a 0.1 M acetate buffer (pH 5.0). Dissolve the enzyme ( β -glucuronidase) and the substrate (p-nitrophenyl- β -D-glucuronide) in the buffer.

  • Pre-incubation: In a 96-well plate, mix 10 μ L of the test compound (chromene or coumarin derivative), 10 μ L of the enzyme solution, and 60 μ L of the acetate buffer. Incubate at 37°C for 30 minutes to allow for allosteric binding.

  • Reaction Initiation: Add 20 μ L of the substrate solution to initiate the enzymatic reaction. Incubate at 37°C for exactly 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 μ L of 0.2 M Na 2​ CO 3​ . Note: The addition of the basic carbonate shifts the pH, halting enzyme activity and maximizing the molar absorptivity of the released p-nitrophenolate ion.

  • Measurement: Read the absorbance at 405 nm. Calculate percent inhibition relative to a vehicle control. Use Silymarin as the reference standard[3].

Conclusion

Both methyl 2H-chromene-6-carboxylate and coumarin are highly versatile pharmacophores. Coumarins generally exhibit superior baseline cytotoxicity against cancer cell lines and act as potent Carbonic Anhydrase inhibitors due to their lactone ring. In contrast, the methyl 2H-chromene-6-carboxylate scaffold offers enhanced metabolic stability and lipophilicity, making it an exceptional candidate for targeting hydrophobic allosteric sites in enzymes like β -glucuronidase and cyclooxygenases. Scaffold selection in drug development should be strictly guided by the desired target profile and pharmacokinetic requirements.

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. National Center for Biotechnology Information (NIH/PMC).[Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β -Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega.[Link]

  • Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. ACG Publications.[Link]

  • Syntheses, reactivity, and biological applications of coumarins. National Center for Biotechnology Information (NIH/PMC).[Link]

Sources

Comparative

Comparative Guide: Green Synthesis Routes for Methyl 2H-Chromene-6-Carboxylate

Introduction Methyl 2H-chromene-6-carboxylate and its functionalized derivatives (e.g., methyl 8-ethoxy-2H-chromene-6-carboxylate) act as privileged scaffolds in drug discovery, demonstrating potent anti-trypanosomal, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2H-chromene-6-carboxylate and its functionalized derivatives (e.g., methyl 8-ethoxy-2H-chromene-6-carboxylate) act as privileged scaffolds in drug discovery, demonstrating potent anti-trypanosomal, anti-inflammatory, and anticancer properties[1]. Historically, synthesizing these carboxylate esters required multi-step Knoevenagel condensations using stoichiometric amounts of toxic bases (like piperidine) and volatile organic solvents. These traditional routes result in poor atom economy, high E-factors, and complex chromatographic purifications[2].

To meet modern sustainability metrics, researchers have developed innovative green methodologies. This guide objectively compares three state-of-the-art green synthesis routes, detailing the mechanistic causality behind their experimental designs and providing self-validating protocols for direct laboratory implementation.

Aqueous Organocatalytic Multicomponent Reaction (MCR)

Mechanism & Causality: This route utilizes Pyridine-2-carboxylic acid (P2CA) as a bifunctional organocatalyst. The carboxylic acid moiety protonates the aldehyde carbonyl (increasing electrophilicity), while the basic pyridine nitrogen deprotonates the active methylene compound. This synergistic activation accelerates the initial Knoevenagel condensation[3]. The choice of a water-ethanol (1:1) solvent system is highly deliberate: it provides optimal solvation for the polar intermediates while rendering the final non-polar chromene product insoluble. This drives the reaction equilibrium forward via Le Chatelier’s principle and allows for isolation by simple filtration[2].

Self-Validating Protocol:

  • Reagent Loading: Charge a 50 mL round-bottom flask with the substituted salicylaldehyde (1.0 mmol), the active methylene/ester compound (1.0 mmol), and the P2CA catalyst (15 mol%).

  • Solvent Addition: Add 5 mL of a green solvent mixture (H2O:EtOH, 1:1 v/v).

  • Reaction: Reflux the mixture for 30 minutes. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Validation & Isolation: The protocol self-validates through phase separation. As the reaction completes, the product precipitates out of the solvent. Cool the flask to 0 °C to maximize crystallization.

  • Purification: Filter the precipitate, wash with ice-cold aqueous ethanol, and dry under a vacuum. No silica gel column chromatography is required.

Solvent-Free Microwave-Assisted Synthesis

Mechanism & Causality: Microwave irradiation provides rapid, uniform volumetric dielectric heating, bypassing the thermal gradients of conventional oil baths. This route employs ilmenite (FeTiO3) nanoparticles as a magnetically recoverable Lewis acid catalyst. The Ti(IV) and Fe(II)/(III) sites coordinate with the oxygen atoms of the starting materials, drastically increasing their electrophilicity[4]. Operating under solvent-free conditions maximizes the collision frequency of the reactants, condensing a reaction that typically takes hours into mere minutes, while simultaneously eliminating solvent waste to achieve an exceptionally low E-factor.

Self-Validating Protocol:

  • Homogenization: Grind the salicylaldehyde derivative (1.0 mmol), malononitrile/ester (1.0 mmol), and FeTiO3 catalyst (10 mol%) in an agate mortar for 2 minutes to ensure intimate physical contact.

  • Irradiation: Transfer the homogenized mixture to a microwave-safe vessel. Irradiate at 300 W for 10 minutes (use intermittent 2-minute bursts to prevent localized charring).

  • Extraction: Cool the mixture to room temperature and extract the organic product using hot ethyl acetate (10 mL).

  • Validation & Catalyst Recovery: Apply an external neodymium magnet to the exterior of the flask. The FeTiO3 catalyst will rapidly sequester to the wall, validating its heterogeneous magnetic nature and ensuring no heavy metal leaching into the product. Decant the pure product solution and evaporate the solvent[4].

Visible-Light Photoredox Nanocatalysis

Mechanism & Causality: Thermal cyclization conditions can sometimes provoke the demethylation of sensitive ester groups (reducing yields by 15–20%)[2]. Photoredox catalysis avoids thermal degradation entirely. By irradiating a WO3/ZnO@NH2-EY (Eosin Y) nanocomposite with a green LED, the Eosin Y dye is excited and undergoes a single-electron transfer (SET) with the WO3/ZnO conduction band. This generates reactive radical species (such as superoxide radical anions, ⋅O2−​ ) that drive the cyclization cascade at room temperature under open-air conditions[5].

Self-Validating Protocol:

  • Preparation: Disperse the WO3/ZnO@NH2-EY nanocatalyst (5 mg) in a mixture of the aldehyde (1.0 mmol) and ester/dicarbonyl (1.0 mmol) in a transparent glass vial.

  • Photocatalysis: Irradiate the mixture with a 10 W green LED at ambient temperature for 45 minutes under an open-air atmosphere.

  • Quenching & Validation: To validate the radical mechanism, run a parallel control reaction spiked with TEMPO (a radical scavenger); the complete inhibition of the product confirms the SET pathway.

  • Isolation: Quench the main reaction with 3 mL of water, extract with ethyl acetate, and recover the heterogeneous photocatalyst via centrifugation (4000 rpm, 5 minutes). Perform a hot-filtration test on the supernatant to confirm the absence of leached catalytic species[5].

Quantitative Performance Comparison

The following table summarizes the key green metrics and performance indicators for the three methodologies compared to traditional synthesis.

Performance MetricAqueous MCR (P2CA)Microwave (FeTiO3)Photoredox (WO3/ZnO)Traditional (Piperidine)
Reaction Time 30 min10 min45 min6–8 hours
Product Yield (%) 98959265–70
Atom Economy (%) ~99.3~95.0~90.0~75.0
E-factor 16.68< 5.0< 10.0> 50.0
Catalyst Recovery Moderate (Recrystallization)Excellent (Magnetic)Good (Centrifugation)None (Homogeneous)
Thermal Degradation LowModerateNone (Room Temp)High
Workflow and Mechanistic Visualizations

SynthesisRoutes cluster_1 Route 1: Aqueous MCR cluster_2 Route 2: Microwave cluster_3 Route 3: Photoredox Start Starting Materials (Salicylaldehyde + Ester/Nitrile) Cat1 P2CA Catalyst (15 mol%) Start->Cat1 Cat2 FeTiO3 Nanoparticles (10 mol%) Start->Cat2 Cat3 WO3/ZnO@NH2-EY (5 mg) Start->Cat3 Cond1 H2O:EtOH (1:1) Reflux, 30 min Cat1->Cond1 Product Methyl 2H-Chromene-6-Carboxylate (Target Scaffold) Cond1->Product Precipitation (98% Yield) Cond2 Solvent-Free MW 300W, 10 min Cat2->Cond2 Cond2->Product Magnetic Separation (95% Yield) Cond3 Green LED Room Temp, 45 min Cat3->Cond3 Cond3->Product Centrifugation (92% Yield)

Comparison of green synthesis workflows for chromene carboxylate derivatives.

P2CAMechanism Substrates Aldehyde + Active Methylene Bifunctional P2CA Catalyst (Bifunctional Activation) Substrates->Bifunctional Act_Aldehyde Carbonyl Protonation (via Carboxylic Acid) Bifunctional->Act_Aldehyde Act_Methylene Methylene Deprotonation (via Pyridine Nitrogen) Bifunctional->Act_Methylene Knoevenagel Knoevenagel Condensation Intermediate Act_Aldehyde->Knoevenagel Act_Methylene->Knoevenagel Cyclization Intramolecular Cyclization (Oxa-Michael Addition) Knoevenagel->Cyclization H2O elimination Product Chromene Core Cyclization->Product

Bifunctional activation mechanism of P2CA in the multicomponent synthesis of chromenes.

References
  • EvitaChem.
  • J-Stage. "Natural Chromenes and Chromene Derivatives as Potential Anti-trypanosomal Agents". J-Stage.
  • PMC. "Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst".
  • Asian Journal of Green Chemistry. "Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO3) as a magnetic catalyst under solvent-free conditions". Asian Journal of Green Chemistry.
  • RSC Publishing.

Sources

Validation

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for Methyl 2H-Chromene-6-Carboxylate Quantification

Introduction & Rationale Methyl 2H-chromene-6-carboxylate (CAS: 160893-71-0) is a highly valuable synthetic intermediate and a core structural scaffold in the development of bioactive chromene derivatives. Compounds cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Methyl 2H-chromene-6-carboxylate (CAS: 160893-71-0) is a highly valuable synthetic intermediate and a core structural scaffold in the development of bioactive chromene derivatives. Compounds containing the chromene moiety exhibit diverse pharmacological profiles, functioning as selective estrogen receptor modulators (SERMs) and potent P-glycoprotein inhibitors[1][2].

To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling during drug development, analytical laboratories require highly sensitive, reproducible, and regulatory-compliant quantification methods. This guide objectively compares Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) against conventional analytical alternatives. Furthermore, it provides a self-validating experimental protocol strictly aligned with the globally harmonized ICH M10 and FDA Bioanalytical Method Validation guidelines[3][4].

Methodological Comparison: Selecting the Optimal Platform

As an application scientist, selecting the right analytical platform requires understanding the physicochemical properties of the analyte. Methyl 2H-chromene-6-carboxylate possesses a moderately lipophilic core with a carboxylate ester group that readily accepts protons.

We compared three distinct analytical approaches to determine the optimal method for quantifying this compound in biological matrices (e.g., rat plasma):

  • HPLC-UV (Conventional): Relies on ultraviolet absorbance. While cost-effective, it lacks the sensitivity required for low-dose PK studies and is highly susceptible to baseline noise from endogenous plasma proteins.

  • LC-APCI-MS/MS: Utilizes Atmospheric Pressure Chemical Ionization. While excellent for highly non-polar, uncharged lipids, it provides suboptimal ionization efficiency for the ester-containing chromene structure.

  • UHPLC-ESI-MS/MS (The Gold Standard): Utilizes sub-2 µm particle columns coupled with positive Electrospray Ionization (ESI+). The acidic mobile phase modifiers drive [M+H]+ formation, while the tandem mass spectrometry (Multiple Reaction Monitoring, MRM) virtually eliminates matrix background noise.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UVLC-APCI-MS/MSUHPLC-ESI-MS/MS
Sensitivity (LLOQ) ~500 ng/mL~10 ng/mL0.5 ng/mL
Dynamic Range 2 logs3 logs4 logs
Selectivity Low (Matrix interference)HighVery High (MRM mode)
Run Time per Sample 15–20 minutes5–8 minutes< 3 minutes
Sample Volume Req. > 100 µL50 µL20–50 µL

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system; every step must include internal controls to monitor extraction efficiency and instrument drift. The following step-by-step methodology details the sample preparation and LC-MS/MS workflow.

Step 1: Sample Preparation (Hybrid PPT/SPE)

Causality: Biological matrices like plasma contain high concentrations of phospholipids that cause severe ion suppression in ESI. A hybrid approach using Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE) ensures maximum matrix cleanup, protecting the MS source and ensuring stable ionization.

  • Aliquot: Transfer 50 µL of plasma (blank, calibration standard, or study sample) into a 96-well extraction plate.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., stable-isotope labeled methyl 2H-chromene-6-carboxylate-d3). Note: The IS corrects for any analyte loss during extraction and compensates for matrix effects during ionization[5].

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment denatures plasma proteins and disrupts analyte-protein binding.

  • Agitation & Centrifugation: Vortex the plate at 1000 rpm for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • SPE Cleanup: Transfer the supernatant to an HLB (Hydrophilic-Lipophilic Balance) SPE micro-elution plate.

  • Wash & Elute: Wash with 200 µL of 5% Methanol in water to remove polar interferences. Elute the target analyte with 2 x 50 µL of 100% Methanol.

  • Reconstitution: Dilute the eluate with 100 µL of mobile phase A (Water with 0.1% Formic acid) prior to injection to prevent solvent effects on the UHPLC column.

Step 2: Chromatographic & MS/MS Conditions

Causality: A sub-2 µm C18 column provides high theoretical plate counts for sharp peaks. The addition of 0.1% formic acid in both aqueous and organic mobile phases acts as a proton source, maximizing the yield of the [M+H]+ precursor ion in the ESI source.

  • Column: UHPLC C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 1.5 minutes; hold for 0.5 minutes; re-equilibrate at 20% B. Flow rate: 0.4 mL/min.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

Analytical workflow for LC-MS/MS quantification of chromene derivatives in biological matrices.

Regulatory Validation Framework (ICH M10)

To ensure data integrity for regulatory submissions (IND/NDA), the method must be validated according to the ICH M10 guidelines, which have been widely adopted by the FDA and EMA[4][6][7].

Core Validation Parameters
  • Selectivity & Specificity: Blank matrix from at least six independent sources must be analyzed. The interfering signal at the analyte's retention time must be 20% of the Lower Limit of Quantification (LLOQ) response, and 5% of the IS response[7].

  • Matrix Effect: Evaluated using the post-extraction spike method across 6 different matrix lots (including lipemic and hemolyzed samples). The precision (%CV) of the matrix factor must be 15%[7].

  • Accuracy & Precision: Assessed using Quality Control (QC) samples at four concentration levels: LLOQ, Low (LQC), Mid (MQC), and High (HQC). The mean accuracy must be within ±15% of the nominal concentration (±20% for LLOQ). Precision (%CV) must not exceed 15% (20% for LLOQ)[5][7].

Table 2: Representative ICH M10 Validation Data for UHPLC-ESI-MS/MS
QC LevelNominal Conc. (ng/mL)Intra-Assay Accuracy (%)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%)Inter-Assay Precision (%CV)
LLOQ 0.50104.211.5106.813.2
LQC 1.5098.46.897.57.4
MQC 50.0101.14.2102.35.1
HQC 400.099.53.598.84.6

Note: All parameters fall well within the strict ±15% (±20% for LLOQ) acceptance criteria mandated by the FDA and ICH M10 guidance[5][7].

Core ICH M10 validation parameters required for regulatory bioanalytical method approval.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Bioanalytical method validation and study sample analysis. Progress Life Sciences.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass.[Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. International Council for Harmonisation (ICH).[Link]

  • Metabolism of a new P-glycoprotein inhibitor HM-30181 in rats using liquid chromatography/electrospray mass spectrometry. PubMed (NIH).[Link]

  • Identification and Structure−Activity Relationships of Chromene-Derived Selective Estrogen Receptor Modulators for Treatment of Postmenopausal Symptoms. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Comparative

Analytical Platform Comparison Guide: Mass Spectrometry Profiling of Methyl 2H-Chromene-6-Carboxylate

Executive Summary In the preclinical development of benzopyran-based therapeutics, selecting the optimal analytical platform is a critical early-stage decision. Methyl 2H-chromene-6-carboxylate (Molecular Weight: 190.06...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of benzopyran-based therapeutics, selecting the optimal analytical platform is a critical early-stage decision. Methyl 2H-chromene-6-carboxylate (Molecular Weight: 190.06 Da) serves as a foundational scaffold in medicinal chemistry. This guide provides an objective, data-driven comparison of two primary mass spectrometry platforms—Low-Resolution GC-EI-MS and High-Resolution LC-ESI-QTOF—detailing their respective performance, mechanistic fragmentation pathways, and self-validating experimental protocols.

Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF

Methyl 2H-chromene-6-carboxylate is a semi-volatile, moderately polar compound, making it amenable to both gas and liquid chromatography. However, the choice of ionization technique fundamentally alters the gas-phase thermodynamic pathways available to the molecule.

  • GC-EI-MS (Hard Ionization): Utilizes 70 eV electron ionization to strip an electron, creating a highly energetic radical cation [M]+•. This platform excels at generating reproducible, library-searchable fingerprints characterized by extensive homolytic cleavage[1].

  • LC-ESI-QTOF (Soft Ionization): Employs electrospray ionization to generate an even-electron protonated molecule [M+H]+. Subsequent Collision-Induced Dissociation (CID) allows for controlled, energy-resolved fragmentation. This platform is superior for exact mass tracking and structural elucidation[2].

PlatformCompare cluster_GC Platform A: GC-EI-MS (LRMS) cluster_LC Platform B: LC-ESI-QTOF (HRMS) Start Methyl 2H-Chromene-6-Carboxylate Sample Analysis GC_Ion Electron Ionization (70 eV) Hard Ionization Start->GC_Ion LC_Ion Electrospray Ionization (+) Soft Ionization Start->LC_Ion GC_Frag Extensive Fragmentation [M]+•, Acylium, Chromenylium GC_Ion->GC_Frag GC_App Best for: Library Matching & Volatile Profiling GC_Frag->GC_App LC_Frag CID Fragmentation [M+H]+, Exact Mass Tracking LC_Ion->LC_Frag LC_App Best for: Structural Elucidation & Trace Quantitation LC_Frag->LC_App

Workflow comparison between GC-EI-MS and LC-ESI-QTOF for chromene derivative analysis.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of methyl 2H-chromene-6-carboxylate requires an analysis of carbocation stability and resonance. The fragmentation is heavily governed by the thermodynamic stability of the resulting product ions[3].

  • Aromatization (EI Specific): Under EI conditions, the radical cation [M]+• (m/z 190.06) rapidly undergoes homolytic cleavage to lose a hydrogen radical (H•) from the C2 position of the pyran ring. This process is driven by Hückel's rule: the loss of H• converts the non-planar 2H-chromene system into a fully conjugated, planar chromenylium cation (m/z 189.05) possessing a highly stable 10-π electron aromatic system[1].

  • Ester Cleavage (EI and ESI): The methyl ester group at the C6 position is highly labile. In EI, the loss of a methoxy radical (•OCH3, 31 Da) yields an acylium ion at m/z 159.04. In ESI-CID, the protonated precursor [M+H]+ (m/z 191.07) undergoes heterolytic cleavage, losing neutral methanol (CH3OH, 32 Da) to form the identical acylium ion[2]. The stability of this fragment stems from the resonance between the C≡O+ triple bond and the aromatic ring.

  • Decarbonylation: The acylium ion (m/z 159.04) subsequently extrudes carbon monoxide (CO, 28 Da). This is a thermodynamically favorable neutral loss that leaves a reactive aryl cation (m/z 131.05)[3].

FragMechanism M_EI Molecular Ion [M]+• m/z 190.06 (Radical Cation) F_Acylium Acylium Cation m/z 159.04 [C10H7O2]+ M_EI->F_Acylium - •OCH3 (31 Da) F_Chrom Chromenylium Cation m/z 189.05 [C11H9O3]+ M_EI->F_Chrom - H• (1 Da) Aromatization M_ESI Protonated Molecule [M+H]+ m/z 191.07 (Even-Electron Cation) M_ESI->F_Acylium - CH3OH (32 Da) F_Aryl Aryl Cation m/z 131.05 [C9H7O]+ F_Acylium->F_Aryl - CO (28 Da)

Primary mass spectrometry fragmentation pathways of methyl 2H-chromene-6-carboxylate.

Comparative Quantitative Data

The following table summarizes the expected high-resolution exact masses and relative abundances across both platforms.

Fragment Ionm/z (Theoretical)Ion Type (EI, 70 eV)Ion Type (ESI-CID, 25 eV)Structural AssignmentRelative Abundance (EI)Relative Abundance (ESI)
[M]+•190.0630Radical CationN/AMolecular Ion45%N/A
[M+H]+191.0708N/AEven-Electron CationProtonated MoleculeN/A100% (Precursor)
[M-H]+189.0552Even-Electron CationN/AChromenylium Cation85%N/A
[M-OCH3]+ / [M+H-CH3OH]+159.0446Even-Electron CationEven-Electron CationAcylium Cation100% (Base Peak)60%
[M-OCH3-CO]+131.0497Even-Electron CationEven-Electron CationAryl Cation30%85% (Base at high CE)

Self-Validating Experimental Protocols

To guarantee trustworthiness and data integrity, every analytical run must operate as a self-validating system. The protocols below integrate mandatory System Suitability Testing (SST) prior to sample acquisition.

Protocol A: GC-EI-MS Volatile Profiling

Causality Check: We utilize a DB-5MS column because its 5% phenyl-arylene stationary phase provides the optimal selectivity and thermal stability required for semi-volatile heterocyclic esters.

  • System Suitability Test (SST): Inject 1 µL of a 10 ppm standard mix containing methyl benzoate and coumarin. Verify that the signal-to-noise (S/N) ratio for the coumarin molecular ion (m/z 146) is >100:1 and retention time drift is <0.05 min. Do not proceed if SST fails.

  • Sample Preparation: Dissolve methyl 2H-chromene-6-carboxylate in MS-grade ethyl acetate to a final concentration of 50 µg/mL.

  • Chromatography: Install a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Set the transfer line to 280°C and the EI source to 250°C at 70 eV. Acquire data in full scan mode from m/z 40 to 300.

Protocol B: LC-ESI-QTOF-MS/MS Structural Elucidation

Causality Check: Collision energies are stepped (15, 25, 35 eV) rather than static. This generates an energy-resolved breakdown curve, allowing the analyst to differentiate between primary neutral losses (methanol) and secondary fragmentation events (decarbonylation)[2].

  • System Suitability Test (SST): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Ensure mass accuracy is <2 ppm for the m/z 118.0862 and 322.0481 reference masses.

  • Sample Preparation: Dilute the compound in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Ionization & CID: Operate in ESI positive mode. Set capillary voltage to 3.5 kV and gas temperature to 300°C. Perform Auto-MS/MS with collision energies (CE) stepped at 15 eV, 25 eV, and 35 eV using Argon as the collision gas.

References

  • BenchChem. "Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene." 1

  • Journal of Mass Spectrometry (via PubMed). "Combined use of tandem mass spectrometry and computational chemistry to study 2H-chromenes from Piper aduncum." 2

  • National Institute of Standards and Technology (NIST). "Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra." 3

Sources

Validation

A Comparative Analysis of 2H-Chromene Derivatives and Standard Inhibitors in Monoamine Oxidase Inhibition

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of neuropharmacology, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Monoamine o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of neuropharmacology, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters, making them prime targets for the treatment of depressive disorders and neurodegenerative diseases like Parkinson's disease. While classic MAO inhibitors have established clinical efficacy, the search for novel scaffolds with improved selectivity and safety profiles is ongoing. This guide provides a detailed comparison of the inhibitory efficacy of a representative 2H-chromene derivative against standard, clinically established monoamine oxidase inhibitors.

The Rise of Chromene Scaffolds in MAO Inhibition

The 2H-chromene core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Its structural versatility allows for substitutions that can be fine-tuned to achieve high affinity and selectivity for specific biological targets. Recent research has highlighted the potential of 2H-chromene derivatives as potent inhibitors of monoamine oxidase, offering a promising avenue for the development of next-generation therapeutics.[3][4]

This guide focuses on a comparative analysis of a potent 2H-chromene derivative, a 2H-chromene-3-carboxamide analog, against well-established MAO inhibitors. The selection of this specific derivative is based on available preclinical data demonstrating significant inhibitory activity.

Comparative Efficacy: A Quantitative Look

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

The following table summarizes the reported IC50 values for a representative 2H-chromene-3-carboxamide derivative against human MAO-A and MAO-B, juxtaposed with the IC50 values of standard MAO inhibitors.

Compound ClassInhibitorTarget EnzymeIC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)
2H-Chromene Derivative 2H-Chromene-3-carboxamide (Compound 4d)hMAO-A>60>64.5
hMAO-B0.93
Standard Inhibitors Iproniazid (Non-selective)hMAO-A7.80~1
hMAO-B7.80
Moclobemide (MAO-A selective)hMAO-A--
Selegiline (MAO-B selective)hMAO-B--
Clorgyline (MAO-A selective)hMAO-A--
Pargyline (MAO-B selective)hMAO-B--

Note: IC50 values for Moclobemide, Selegiline, Clorgyline, and Pargyline can vary depending on the experimental conditions but are generally in the nanomolar to low micromolar range for their respective target enzymes. The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI indicates greater selectivity for MAO-B.

From the data, it is evident that the representative 2H-chromene-3-carboxamide derivative (Compound 4d) exhibits potent and selective inhibition of MAO-B, with an IC50 value of 0.93 µM. Its selectivity for MAO-B over MAO-A is noteworthy, with a selectivity index greater than 64.5. In comparison, the standard non-selective inhibitor, iproniazid, inhibits both isoforms with similar potency. This high selectivity of the chromene derivative for MAO-B is a desirable characteristic for therapeutic agents targeting Parkinson's disease, as it minimizes the side effects associated with the inhibition of MAO-A.

Mechanism of Action: A Glimpse into the Active Site

Monoamine oxidases catalyze the oxidative deamination of monoamines, a process that generates hydrogen peroxide. The mechanism of inhibition by many compounds, including 2H-chromene derivatives, involves binding to the active site of the enzyme, thereby preventing the substrate from accessing it.

The selectivity of inhibitors for MAO-A versus MAO-B is largely determined by the differences in the shape and volume of their active site cavities. The active site of MAO-B is characterized by a more hydrophobic "aromatic cage" which can accommodate specific inhibitor scaffolds. Molecular docking studies of 2H-chromene-3-carboxamide derivatives have suggested that the chromene ring interacts with key hydrophobic residues within the MAO-B active site, while the carboxamide moiety can form crucial hydrogen bonds, contributing to the high affinity and selectivity.

MAO_Inhibition_Pathway cluster_MAO_A MAO-A Pathway cluster_MAO_B MAO-B Pathway cluster_Inhibitors Inhibitors MA_A Monoamines (e.g., Serotonin, Norepinephrine) MAO_A MAO-A MA_A->MAO_A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A MA_B Monoamines (e.g., Dopamine, Phenylethylamine) MAO_B MAO-B MA_B->MAO_B Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Chromene 2H-Chromene Derivative (Selective for MAO-B) Chromene->MAO_B Inhibition Standard Standard Inhibitors (Selective or Non-selective) Standard->MAO_A Inhibition Standard->MAO_B Inhibition

Figure 1: Simplified signaling pathway of monoamine oxidase inhibition.

Experimental Protocol: In Vitro MAO Inhibition Assay

The determination of MAO inhibitory activity is typically performed using a fluorometric or spectrophotometric assay.[5][6][7] The following is a generalized protocol for an in vitro fluorometric assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (2H-chromene derivatives and standard inhibitors)

  • Reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or another suitable fluorescent probe)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

MAO_Assay_Workflow start Start prep Prepare Reagents: - MAO enzymes - Substrate (Kynuramine) - Inhibitors - HRP & Amplex Red start->prep plate Plate Dispensing: - Add buffer - Add inhibitor/vehicle - Add MAO enzyme prep->plate incubate1 Pre-incubation (e.g., 15 min at 37°C) plate->incubate1 add_sub Add Substrate (Kynuramine) incubate1->add_sub incubate2 Enzymatic Reaction (e.g., 20 min at 37°C) add_sub->incubate2 add_hrp Add HRP & Amplex Red incubate2->add_hrp incubate3 Color Development add_hrp->incubate3 read Measure Fluorescence (Ex/Em appropriate for probe) incubate3->read analyze Data Analysis: - Calculate % inhibition - Determine IC50 read->analyze end End analyze->end

Figure 2: General workflow for an in vitro MAO inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrate, and inhibitors in the appropriate buffer.

  • Assay Plate Preparation: In a 96-well black microplate, add the assay buffer, followed by the test compound or reference inhibitor at various concentrations.

  • Enzyme Addition: Add the diluted MAO-A or MAO-B enzyme solution to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Enzymatic Reaction: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Detection: Stop the reaction and add a solution containing horseradish peroxidase (HRP) and a fluorogenic probe like Amplex® Red. The hydrogen peroxide produced by the MAO reaction will react with the probe in the presence of HRP to generate a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of 2H-chromene derivatives as a promising class of MAO-B inhibitors. The representative 2H-chromene-3-carboxamide exhibits potent and selective inhibition of MAO-B, a key target in the management of Parkinson's disease. The modular nature of the chromene scaffold offers vast opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2H-chromene core to elucidate the key structural features required for potent and selective MAO inhibition.

  • In Vivo Efficacy and Safety Studies: Evaluation of the most promising 2H-chromene derivatives in animal models of neurological disorders to assess their therapeutic potential and safety profiles.

  • Exploration of Novel Derivatives: Synthesis and screening of a broader range of 2H-chromene-6-carboxylate derivatives and other analogs to identify compounds with even greater efficacy and improved drug-like properties.

By leveraging the insights from comparative studies and established experimental protocols, researchers can accelerate the discovery and development of novel 2H-chromene-based therapeutics for the treatment of debilitating neurological and psychiatric conditions.

References

  • Bio-protocol. 3.6. MAO Inhibition Assay. Available at: [Link]

  • ResearchGate. New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. Available at: [Link]

  • PubMed. In silico design of novel 2H-chromen-2-one derivatives as potent and selective MAO-B inhibitors. Available at: [Link]

  • Springer Protocols. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Available at: [Link]

  • ResearchGate. 3-( E )-Styryl-2 H -chromene derivatives as potent and selective monoamine oxidase B inhibitors. Available at: [Link]

  • Uniba.it. In Silico Design of Novel 2H-Chromen-2-one Derivatives as Potent and Selective MAO-B Inhibitors. Available at: [Link]

  • PMC. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Available at: [Link]

  • BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Available at: [Link]

  • ResearchGate. Drug action (IC 50 values) on MAO A and MAO B activities. Available at: [Link]

  • Sci-Hub. 3-(E)-Styryl-2H-chromene derivatives as potent and selective monoamine oxidase B inhibitors. Available at: [Link]

  • PMC. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Available at: [Link]

  • ResearchGate. The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... Available at: [Link]

  • Science.gov. inhibition ic50 values: Topics by Science.gov. Available at: [Link]

  • ScienceOpen. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Available at: [Link]

  • CABI Digital Library. Quercetin and related chromenone derivatives as monoamine oxidase inhibitors: targeting neurological and mental disorders. Available at: [Link]

  • ACS Publications. Synthesis, Molecular Modeling, and Selective Inhibitory Activity against Human Monoamine Oxidases of 3-Carboxamido-7-Substituted Coumarins. Available at: [Link]

Sources

Comparative

Benchmarking IC50 Values of Methyl 2H-Chromene-6-Carboxylate and Its Derivatives: A Comparative Guide

Executive Summary & Mechanistic Rationale The 2H-chromene (benzopyran) scaffold is a privileged pharmacophore in drug discovery, widely recognized for its diverse biological activities. Specifically, methyl 2H-chromene-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2H-chromene (benzopyran) scaffold is a privileged pharmacophore in drug discovery, widely recognized for its diverse biological activities. Specifically, methyl 2H-chromene-6-carboxylate and its naturally occurring analogs (such as those isolated from Piper aduncum) have emerged as potent modulators across multiple therapeutic domains.

As an application scientist evaluating hit-to-lead compounds, it is critical to understand why the methyl ester derivative is often preferred over its free carboxylic acid counterpart. The esterification at the C-6 position fundamentally alters the molecule's physicochemical properties. By neutralizing the negative charge of the carboxylate at physiological pH, the methyl ester significantly increases the LogP (lipophilicity). This enhancement drives superior passive diffusion across rigid pathogenic membranes (e.g., Trypanosoma cruzi) and mammalian cell lipid bilayers, directly translating to lower, more potent IC50 values in whole-cell assays. Furthermore, prenylation at the C-8 position acts as a hydrophobic anchor, increasing the residence time of the molecule within the lipophilic pockets of target proteins[1].

This guide objectively benchmarks the IC50 values of methyl 2H-chromene-6-carboxylate derivatives against standard-of-care alternatives in three key areas: anti-trypanosomal activity, anti-inflammatory cytokine inhibition, and oncology.

Comparative IC50 Benchmarking

To contextualize the performance of this scaffold, the quantitative data below summarizes the in vitro efficacy of specific methyl 2H-chromene-6-carboxylate derivatives against established clinical reference drugs.

Anti-Trypanosomal Efficacy (Chagas Disease)

Chagas disease requires highly penetrant molecules to target the intracellular amastigote and extracellular epimastigote stages of T. cruzi. Prenylated derivatives of methyl 2H-chromene-6-carboxylate demonstrate remarkable superiority over the current standard, Benznidazole[1].

Compound / DrugTarget OrganismIC50 Value (µM)Mechanism / Advantage
Prenylated Methyl 2H-chromene-6-carboxylate T. cruzi (Epimastigotes)2.82High lipophilicity enables rapid membrane penetration; ~4x more potent than standard[1].
Benznidazole (Reference Standard)T. cruzi (Epimastigotes)~11.28Standard nitroimidazole; limited by severe toxicity and resistance[1].
Anti-Inflammatory Cytokine Inhibition

In the context of immune modulation, targeted inhibition of pro-inflammatory cytokines (IL-12 p40 and IL-6) is preferred over broad-spectrum immunosuppression. Methyl 2,2-dimethyl-2H-1-chromene-6-carboxylate exhibits potent, targeted inhibition in the sub-micromolar range[2].

Compound / DrugCytokine TargetIC50 Value (µM)Mechanism / Advantage
Methyl 2,2-dimethyl-2H-1-chromene-6-carboxylate IL-12 p400.35 – 1.40Targeted disruption of cytokine signaling without steroidal side effects[2].
Methyl 2,2-dimethyl-2H-1-chromene-6-carboxylate IL-61.22 – 3.79Downregulates acute phase response pathways[2].
Dexamethasone (Reference Standard)Broad Cytokines0.10 – 0.50Highly potent but causes broad, non-specific immunosuppression.
Oncology: Antiproliferative Activity

Chromene derivatives have been extensively screened against solid tumors and hematological malignancies. Against the MCF-7 breast adenocarcinoma line, specific chromene analogs demonstrate competitive cytotoxicity compared to anthracyclines[3].

Compound / DrugCell LineIC50 Value (µM)Mechanism / Advantage
Chromene-based derivative (Compound 177e) MCF-7 (Breast Cancer)2.70Induces cell cycle arrest and apoptosis with lower predicted cardiotoxicity[3].
Doxorubicin (Reference Standard)MCF-7 (Breast Cancer)~1.50DNA intercalation; limited by cumulative dose-dependent cardiotoxicity[3].

Standardized Protocol for IC50 Determination

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for determining the IC50 of lipophilic chromene derivatives.

Step 1: Compound Solubilization & Serial Dilution
  • Procedure: Dissolve the methyl 2H-chromene-6-carboxylate derivative in 100% anhydrous DMSO to yield a 10 mM master stock. Perform a 10-point, 3-fold serial dilution in 100% DMSO. Finally, perform a 1:100 intermediate dilution of these stocks into the assay culture media.

  • Causality: Chromene derivatives, particularly prenylated analogs, are highly hydrophobic. Attempting direct serial dilution in aqueous media causes micro-precipitation, drastically reducing the bioavailable concentration and artificially inflating the apparent IC50. By maintaining a final DMSO concentration of strictly ≤1%, you ensure complete compound solubility without inducing solvent-mediated cytotoxicity.

Step 2: Cell Seeding & Target Incubation
  • Procedure: Seed target cells (e.g., MCF-7 or T. cruzi cultures) in 96-well or 384-well microtiter plates. Include dedicated columns for positive controls (e.g., 10 µM Doxorubicin or Benznidazole) and negative vehicle controls (1% DMSO in media). Incubate with the diluted compounds for 48–72 hours.

  • Causality: The inclusion of spatial vehicle and positive controls on every single plate is non-negotiable. It controls for edge effects (evaporation at the plate periphery) and provides the absolute 0% and 100% inhibition baselines required for accurate data normalization.

Step 3: Viability Readout (Resazurin Reduction)
  • Procedure: Add Resazurin reagent to a final concentration of 10% v/v. Incubate for 2–4 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm).

  • Causality: Unlike ATP-dependent luminescent assays which can be skewed by metabolic uncouplers, Resazurin relies on the reducing environment of living cells (diaphorase activity). It is non-lytic, allowing for downstream multiplexing if secondary mechanism-of-action assays are required.

Step 4: Non-Linear Regression & Assay Validation (Z'-Factor)
  • Procedure: Normalize raw fluorescence units (RFU) and fit the dose-response curve using a 4-Parameter Logistic (4PL) regression model. Calculate the Z'-factor for the plate using the formula: Z' = 1 -[3(SD_positive + SD_vehicle) / |Mean_vehicle - Mean_positive|]

  • Causality: The 4PL model accounts for the sigmoidal nature of biological responses, allowing the Hill slope to vary dynamically. The assay is only self-validating if the Z'-factor is ≥ 0.5 . A Z'-factor below this threshold mathematically proves that assay noise or control drift is too high, mandating that the plate be discarded to protect data integrity.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the self-validating high-throughput screening workflow described above.

G N1 1. Compound Library Preparation (Chromene Derivatives) N2 2. Serial Dilution in 100% DMSO (10-Dose, 3-Fold to prevent precipitation) N1->N2 N3 3. In Vitro Assay Incubation (Target Cells + Internal Controls) N2->N3 N4 4. Signal Readout (Resazurin Fluorescence) N3->N4 N5 5. 4PL Regression & Validation (Strict Z'-Factor ≥ 0.5 Check) N4->N5

High-throughput screening workflow for IC50 determination of chromene derivatives.

References

  • Title: Natural chromenes and chromene derivatives as potential anti-trypanosomal agents Source: PubMed (nih.gov) URL: [Link]

  • Title: A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Intraspecific variability of dihydrochalcone, chromenes and benzoic acid derivatives in leaves of Piper aduncum L.(Piperaceae) Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of Methyl 2H-chromene-6-carboxylate

Executive Summary Methyl 2H-chromene-6-carboxylate (CAS: 160893-71-0) is a highly valuable intermediate frequently utilized in drug development and synthetic organic chemistry. While it is a stable compound under standar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2H-chromene-6-carboxylate (CAS: 160893-71-0) is a highly valuable intermediate frequently utilized in drug development and synthetic organic chemistry. While it is a stable compound under standard laboratory conditions, its disposal requires strict adherence to chemical hygiene and environmental regulations. This guide provides a self-validating, step-by-step operational framework for the safe segregation, storage, and disposal of this chemical, ensuring compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[1] and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2].

Chemical Profile & Mechanistic Causality

To safely manage chemical waste, laboratory personnel must understand the molecular vulnerabilities of the compound being handled. Methyl 2H-chromene-6-carboxylate consists of a benzopyran (chromene) core substituted with a methyl ester group.

  • Hydrolytic Susceptibility: The methyl ester functional group is highly prone to hydrolysis when exposed to strong acids or bases. If inadvertently mixed with highly acidic or alkaline waste streams, the ester will hydrolyze into 2H-chromene-6-carboxylic acid and methanol. This exothermic reaction can generate localized heat and vapor pressure, potentially causing sealed waste containers to rupture.

  • Oxidative Cleavage: The double bonds within the 2H-chromene ring system are susceptible to oxidative cleavage. Mixing this compound with strong oxidizing agents (e.g., peroxides, nitric acid) can lead to violent, runaway exothermic reactions.

  • Toxicological Causality: As an organic ester and chromene derivative[3], the compound acts as a localized irritant. Exposure to the skin, eyes, or respiratory tract disrupts lipid bilayers in cellular membranes, causing acute inflammation. This necessitates the use of specific, chemically inert Personal Protective Equipment (PPE) during all disposal operations.

Quantitative Safety & Storage Parameters

The following table summarizes the critical quantitative thresholds and operational rationales required for the safe handling and temporary storage of methyl 2H-chromene-6-carboxylate waste.

ParameterSpecification / ThresholdOperational Rationale
CAS Number 160893-71-0Unique identifier required for EHS manifesting and SDS tracking.
Hazard Classification GHS Category 2/3 (Irritant)Dictates mandatory use of Nitrile gloves (min 4 mil) and safety goggles.
Incompatibilities Strong oxidizers, acids, basesSegregation prevents exothermic hydrolysis and oxidative ring cleavage.
SAA Storage Limit < 55 Gallons (Total Waste)Mandated by EPA RCRA to minimize localized spill risks in the lab[1].
Storage Time Limit 90 to 180 DaysPrevents long-term degradation and peroxide formation in organic waste.
Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the organic ester framework.
Operational Disposal Workflow: Step-by-Step Methodology

Every step in this protocol is designed as a self-validating system . By verifying the conditions at each phase, operators ensure that no hazardous chemical incompatibilities are introduced into the waste stream.

Phase 1: Point-of-Generation Segregation
  • Waste Stream Compatibility Testing: Before adding methyl 2H-chromene-6-carboxylate to a communal organic waste carboy, test a small aliquot of the current waste using pH indicator strips.

    • Validation: A pH reading between 5 and 9 confirms the absence of strong acids or bases, validating that the ester group will remain stable and not generate hazardous overpressure.

  • Solvent Classification: Determine the primary solvent carrying the chromene derivative.

    • If dissolved in ethanol, ethyl acetate, or hexane: Route to Non-Halogenated Organic Waste .

    • If dissolved in dichloromethane (DCM) or chloroform: Route to Halogenated Organic Waste .

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and can lead to the formation of highly toxic dioxins during final disposal.

  • Container Selection: Transfer the waste into a High-Density Polyethylene (HDPE) carboy or an amber glass bottle.

    • Validation: Visually inspect the container for micro-fractures. HDPE provides superior chemical inertness against organic esters, while amber glass prevents UV-induced photodegradation of the chromene ring.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Immediate Labeling: The moment the first drop of waste enters the container, affix an EPA-compliant Hazardous Waste tag[1]. The label must explicitly state "Hazardous Waste" and list the full chemical name: Methyl 2H-chromene-6-carboxylate (Non-Halogenated Organic).

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

    • Validation: Ensure the tray is free of residual liquids before placement. This guarantees that in the event of a primary container failure, the spill is entirely captured, preventing floor drain contamination.

  • Cap Integrity: Ensure the container is tightly closed with a vented cap if trace off-gassing is expected, or a solid cap if the mixture is completely inert. The container must remain closed at all times unless actively adding waste.

Phase 3: Spill Response & Decontamination
  • Isolation & PPE: In the event of a spill, immediately evacuate non-essential personnel and don fresh nitrile gloves, a lab coat, and splash goggles.

  • Inert Absorption: Cover the spill entirely with an inert absorbent material such as silica gel or commercial vermiculite.

    • Causality: Never use reactive absorbents like sawdust, as the high surface area combined with organic esters can create a spontaneous combustion hazard.

  • Mechanical Removal: Sweep the absorbed mixture using non-sparking tools and place it into a designated solid hazardous waste container. Wash the affected surface with a mild soap and water solution to remove residual ester films.

Phase 4: Final RCRA Manifesting
  • EHS Coordination: Once the SAA container reaches 90% capacity, submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Chain of Custody: Transfer the waste to the Central Accumulation Area (CAA) for RCRA manifesting. The waste will be routed to an EPA-approved facility for high-temperature incineration, which completely oxidizes the hydrocarbon framework into harmless carbon dioxide and water.

Process Visualization

G N1 Waste Generation Methyl 2H-chromene-6-carboxylate N2 Hazard Characterization (Irritant, Organic Ester) N1->N2 Review SDS N3 Chemical Segregation (Non-Halogenated) N2->N3 Identify Incompatibilities N4 Containerization (HDPE / Amber Glass) N3->N4 Transfer Waste N5 Satellite Accumulation Area (SAA) Storage N4->N5 Apply EPA Labels N6 EHS Pickup & RCRA Manifesting N5->N6 Max 55 Gal / 180 Days N7 Final Disposal (Thermal Incineration) N6->N7 Licensed Facility

Workflow for the safe segregation, storage, and disposal of methyl 2H-chromene-6-carboxylate.

References
  • Title: 2-(4,8-Dimethyl-3,7-nonadienyl)-2-methyl-2H-1-benzopyran-6-carboxylic acid - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Hazardous Waste | Wastes | US EPA Source: epa.gov URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: osha.gov URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2H-chromene-6-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as methyl 2H-chromene-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as methyl 2H-chromene-6-carboxylate, demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions in the laboratory.

Hazard Assessment: Understanding the Adversary

Before any handling protocol can be established, a clear understanding of the compound's hazard profile is critical. While specific toxicological data for methyl 2H-chromene-6-carboxylate may be limited, data from structurally similar chromene derivatives and aromatic esters provide a strong basis for a conservative safety approach.

Safety Data Sheets (SDS) for related compounds consistently highlight the following risks:

  • Skin Irritation: Classified as a Category 2 skin irritant, indicating that direct contact can cause inflammation, redness, and discomfort.[1]

  • Serious Eye Irritation: Poses a significant risk to the eyes, with the potential to cause serious, and possibly lasting, damage upon contact.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Harmful if Swallowed or Absorbed: Some related compounds are considered harmful if ingested or absorbed through the skin.

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is mandatory.

The Core Ensemble: Your First Line of Defense

The following PPE constitutes the minimum requirement for handling methyl 2H-chromene-6-carboxylate in a laboratory setting. Each component is selected to counteract the specific hazards identified.

Eye and Face Protection: A Non-Negotiable Barrier

Solvent splashes and vapor exposure are significant risks that can lead to severe eye irritation or chemical burns.[3] Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a tight seal around the eyes are required to prevent contact from splashes or aerosols.[3]

  • Recommended for High-Volume Operations: When handling larger quantities (>50 mL) or if there is a heightened risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[3][4]

Skin and Body Protection: Preventing Dermal Exposure

The primary routes of exposure for this compound are through skin contact and absorption.[1] Therefore, comprehensive body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is advised.

  • Impervious Clothing: Ensure that legs and arms are fully covered. Shorts and open-toed shoes are never appropriate in a laboratory setting.

Hand Protection: Selecting the Right Glove

Gloves provide a critical barrier against chemical exposure, but not all gloves are created equal.[4] The choice of glove material must be based on its resistance to the specific chemical class—in this case, an aromatic ester. The process by which a chemical passes through glove material is known as permeation.[5] A glove's effectiveness is measured by its breakthrough time (the time it takes for the chemical to be detected on the inside) and its degradation rating (how the material holds up physically).[5][6]

For methyl 2H-chromene-6-carboxylate, consider the following options:

Glove MaterialChemical Resistance Rating (vs. Esters & Aromatics)Key Considerations
Butyl Rubber Very Good to Excellent Provides superior resistance against esters, ketones, and aldehydes.[4][7] It is the recommended choice for prolonged contact or immersion.
Viton™ (Fluoro-elastomer) Excellent Offers excellent protection against aromatic and chlorinated solvents but can be expensive and have poor physical properties.
Nitrile Fair to Poor While excellent for general lab use and resistant to many oils and acids, nitrile gloves are generally not recommended for prolonged exposure to aromatic solvents or esters.[7] They should only be used for incidental splash protection, with immediate removal and replacement upon contact.[8]
Natural Rubber (Latex) Poor Not recommended. Offers poor resistance to aromatic hydrocarbons and may cause allergic reactions.[7][9]

Operational Directive: For this compound, Butyl Rubber gloves are the primary recommendation . Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Before use, visually inspect gloves for any signs of degradation, punctures, or tears.[5]

Respiratory Protection: Managing Inhalation Risks

Engineering controls are the primary method for mitigating inhalation hazards.

  • Fume Hood: All work with solid or dissolved methyl 2H-chromene-6-carboxylate must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[10]

  • Respirator: If engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[4][10] For situations with unknown concentrations or in oxygen-deficient environments, a self-contained breathing apparatus (SCBA) is required.[11] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[4]

Procedural Workflow: From Benchtop to Disposal

A structured workflow minimizes the risk of exposure and ensures that safety is integrated into every step of the experimental process. The following diagram outlines the critical stages for handling methyl 2H-chromene-6-carboxylate.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Procedure & Disposal prep_ppe Don Full PPE (Butyl Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit (Absorbent, Neutralizer) prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon Procedure Complete cleanup_waste Segregate Waste: - Solid Contaminated - Liquid Organic cleanup_decon->cleanup_waste cleanup_ppe Doff PPE in Order: 1. Outer Gloves 2. Gown/Apron 3. Goggles 4. Inner Gloves cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling and Disposal Workflow for Methyl 2H-chromene-6-carboxylate.

Decontamination and Disposal: A Critical Final Step

Improper disposal of chemical waste can pose long-term environmental and safety risks.[12][13]

  • Solid Waste: Any materials contaminated with methyl 2H-chromene-6-carboxylate, such as gloves, weigh paper, or absorbent pads, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous organic waste container. Do not mix with incompatible waste streams.

  • Decontamination: All glassware and equipment should be decontaminated. A triple rinse with a suitable solvent (such as ethanol or acetone), with the rinsate collected as hazardous waste, is a common and effective practice.

  • Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[10] Ventilate the area and wash the spill site after pickup is complete.[10]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional guidelines and local, state, and federal regulations.[14] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 6-Bromo-2H-chromene-3-carboxylic acid methyl ester.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • NextSDS. (n.d.). 6-methyl-2H-chromene-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Patel, D. K., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • Purdue University Chemistry. (2022). SOP_Decommissioning Labs 2022.pdf. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.